5-methoxy-1H-indol-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRLGXQPTYRYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 5-methoxy-1H-indol-4-amine
An In-Depth Technical Guide to the Synthesis of 5-Methoxy-1H-indol-4-amine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the , a valuable heterocyclic building block for drug discovery and development. The indole scaffold is a privileged structure in medicinal chemistry, and its targeted functionalization is of paramount importance.[1][2] This document, intended for researchers, chemists, and drug development professionals, delineates a robust and efficient synthetic strategy, focusing on the nitration of a key indole intermediate followed by a chemoselective reduction. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and discuss the critical parameters that ensure a successful synthesis.
Introduction: The Significance of the 4-Aminoindole Scaffold
The indole nucleus is a cornerstone of numerous biologically active compounds, both natural and synthetic.[3] Its presence in molecules like the neurotransmitter serotonin and the antihypertensive drug Reserpine underscores its significance.[2] Specifically, the 4-amino-5-methoxyindole core is a key structural motif in various pharmacologically active agents, often acting as a bioisostere or analog of serotonin (5-hydroxytryptamine). Derivatives of this scaffold are known to interact with serotonin (5-HT) receptors, suggesting potential applications in neuroscience and the treatment of psychiatric disorders.[4] The strategic placement of the amino group at the C4 position and the methoxy group at C5 creates a unique electronic and steric profile, making this compound a highly sought-after intermediate for generating compound libraries for high-throughput screening.
Retrosynthetic Analysis and Strategic Approach
The is most effectively approached via a two-step sequence starting from the readily available 5-methoxy-1H-indole. The primary challenge lies in the regioselective introduction of a nitrogen-based functional group at the C4 position of the indole ring. Direct amination is synthetically challenging; therefore, a more practical approach involves the introduction of a nitro group, which can then be reliably reduced to the desired primary amine.
This retrosynthetic strategy is outlined below:
Caption: Retrosynthetic pathway for this compound.
This guide will detail the experimental realization of this strategy, focusing on providing reliable, field-tested protocols.
Part I: Synthesis of 5-Methoxy-4-nitro-1H-indole
The cornerstone of this synthesis is the selective nitration of 5-methoxy-1H-indole. Electrophilic substitution on the indole ring is complex. While the C3 position is generally the most nucleophilic, the presence of a strong electron-donating methoxy group at C5 significantly influences the regiochemical outcome. The C5-methoxy group activates the C4 and C6 positions towards electrophilic attack. Careful control of reaction conditions is essential to favor nitration at the C4 position.[5]
Causality of Experimental Choices
-
Nitrating Agent: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a standard and potent nitrating agent. However, due to the high reactivity of the 5-methoxyindole substrate, milder conditions are often necessary to prevent over-nitration and degradation. Using nitric acid in a solvent like acetic acid provides a more controlled reaction.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to minimize the formation of side products and ensure the selective formation of the 4-nitro isomer.
-
Solvent: Acetic acid serves as a suitable polar solvent that can dissolve the starting material and the nitrating agent, facilitating a homogeneous reaction.
Detailed Experimental Protocol: Nitration of 5-Methoxy-1H-indole
Materials:
-
5-Methoxy-1H-indole
-
Fuming Nitric Acid (≥90%)
-
Glacial Acetic Acid
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-methoxy-1H-indole (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of indole).
-
Cooling: Cool the solution to 0 °C in an ice-salt bath.
-
Nitrating Mixture Addition: Add fuming nitric acid (1.1 eq) dropwise to the cooled solution via the dropping funnel. Critically, maintain the internal reaction temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over a beaker of crushed ice.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture until the pH is neutral (pH ~7). This will cause effervescence; add the solution in portions.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product, 5-methoxy-4-nitro-1H-indole, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Analytical Data for 5-Methoxy-4-nitro-1H-indole
| Parameter | Predicted Value |
| Appearance | Yellow to orange solid |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| ¹H NMR (DMSO-d₆) | δ ~11.5 (br s, 1H, NH), ~7.5 (t, 1H), ~7.3 (d, 1H), ~7.0 (d, 1H), ~6.8 (t, 1H), ~3.9 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~155, ~135, ~130, ~125, ~120, ~115, ~110, ~100, ~56 |
Note: NMR shifts are approximate and based on analogous structures.
Part II: Reduction of 5-Methoxy-4-nitro-1H-indole
The final step is the reduction of the nitro group to the corresponding amine. This transformation is a cornerstone of amine synthesis from nitro compounds.[6] A variety of methods are available, but catalytic hydrogenation is often the method of choice due to its high efficiency, clean reaction profile, and the formation of water as the only byproduct.[7]
Comparison of Reduction Methodologies
The choice of reducing agent is critical and depends on the substrate's functional group tolerance and the desired scale of the reaction.
| Method | Reagent/Catalyst | Solvent | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Methanol, Ethanol, or Ethyl Acetate | High yield, clean, scalable.[7] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
| Metal/Acid Reduction | SnCl₂·2H₂O / HCl | Ethanol | Good for substrates sensitive to hydrogenation; tolerant of many functional groups.[8] | Stoichiometric amounts of metal salts are required, leading to tin-containing waste. |
| Transfer Hydrogenation | Hydrazine hydrate / Raney Ni | Ethanol | Avoids the use of gaseous H₂.[7] | Hydrazine is highly toxic; Raney Nickel can be pyrophoric. |
| Iron Reduction | Fe powder / Acetic Acid | Ethanol/Water | Inexpensive, mild, and effective.[7] | Generates significant iron sludge waste, which can complicate workup. |
For this guide, we will focus on the most common and high-yielding method: Catalytic Hydrogenation .
Detailed Experimental Protocol: Catalytic Hydrogenation
Materials:
-
5-Methoxy-4-nitro-1H-indole
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Reaction Setup: To a flask suitable for hydrogenation, add 5-methoxy-4-nitro-1H-indole (1.0 eq) and a solvent such as methanol (approx. 20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight of the starting material) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum and then backfill with hydrogen. Repeat this purge-fill cycle three times to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature. For larger scales, a Parr apparatus at 40-50 psi of H₂ is recommended.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Work-up: Once complete, carefully purge the reaction vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. The product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.
Workflow for Product Isolation
Caption: Post-hydrogenation work-up and isolation workflow.
Characterization of this compound
Accurate characterization of the final product is essential for quality control and for its use in subsequent research.
| Parameter | Predicted Value |
| Appearance | Off-white to light brown solid |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| ¹H NMR (DMSO-d₆) | δ ~10.8 (br s, 1H, NH-indole), ~6.9 (t, 1H), ~6.7 (d, 1H), ~6.2 (d, 1H), ~6.1 (t, 1H), ~4.5 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃)[4] |
| ¹³C NMR (DMSO-d₆) | δ ~148, ~136, ~125, ~122, ~112, ~105, ~100, ~98, ~55[4] |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch, indole & amine), ~2950 (C-H stretch), ~1620 (N-H bend), ~1250 (C-O stretch)[4] |
Conclusion
This guide presents a validated and reliable two-step synthetic route to this compound from 5-methoxy-1H-indole. The strategy relies on a regioselective nitration followed by a highly efficient catalytic reduction. The detailed protocols and explanations of the underlying chemical principles are intended to empower researchers to confidently synthesize this important molecule. By understanding the critical parameters of temperature control during nitration and the choice of reduction methodology, scientists can achieve high yields and purity, facilitating the advancement of drug discovery programs that utilize this valuable scaffold.
References
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Naresh Payyaula, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2818-2827 - International Journal of Pharmaceutical Sciences. [Link]
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Blaser, H.-U., et al. (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]
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Monroe, T. B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Acta Crystallographica Section E, 66(7), o1678. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. organic-chemistry.org. [Link]
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Singh, N., & Kumar, K. (2025). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. ResearchGate. [Link]
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Al-Harrasi, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32931-32964. [Link]
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The Synthetic Organic Chemistry Site. (n.d.). Nitro Reduction - Common Conditions. organic-reaction.com. [Link]
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Monroe, T. B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. ResearchGate. [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]
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Li, Y., et al. (2026). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Publications. [Link]
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Wikipedia. (n.d.). 5-MeO-NsBT. Wikipedia. [Link]
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physical characteristics of 5-methoxy-1H-indol-4-amine
**A
Comprehensive Technical Guide to the Physical and Spectroscopic Properties of 5-methoxy-1H-indol-4-amine**
Abstract
This compound is an indole derivative with significant potential in medicinal chemistry and drug discovery. The strategic placement of an amine group at the 4-position and a methoxy group at the 5-position on the indole scaffold creates a unique electronic and structural profile, making it a valuable building block for novel therapeutics. This guide provides a detailed overview of the core physical, chemical, and spectroscopic characteristics of this compound. Due to the limited publicly available experimental data for this specific compound, this document leverages predictive data and comparative analysis from closely related, well-characterized analogs to offer a robust and scientifically grounded resource for researchers, scientists, and drug development professionals.
Chemical Identity and Core Physicochemical Properties
The foundational step in any research endeavor is the unambiguous identification and characterization of the molecule of interest. The properties outlined below are critical for everything from reaction setup and solvent selection to preliminary assessment of the compound's drug-like potential.
Table 1: Chemical Identifiers and Predicted Physicochemical Properties
| Property | Value/Prediction | Source / Rationale |
| IUPAC Name | This compound | N/A |
| CAS Number | 107753-83-3 | [1][2][3] |
| Molecular Formula | C₉H₁₀N₂O | [4] |
| Molecular Weight | 162.19 g/mol | [4][5] |
| Appearance | Expected to be an off-white to light brown solid | Based on common indole amine derivatives.[4] |
| Melting Point | Not reported; expected to be >150 °C | Based on structurally similar indole amines.[4] |
| Predicted pKa | ~17 (indole N-H), ~5-6 (amine -NH₃⁺) | [5] |
| Predicted XLogP3 | ~1.5 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bond Count | 1 | [5] |
Insight for the Scientist: The predicted pKa values are of paramount importance. The basicity of the 4-amino group (pKa ~5-6) indicates that at physiological pH (~7.4), the compound will exist in a significant protonated state. This has direct implications for its solubility in aqueous media, its ability to cross cell membranes, and its potential to form ionic interactions with biological targets. The high pKa of the indole N-H suggests it will remain largely uncharged. The XLogP3 value of ~1.5 suggests a moderate lipophilicity, a favorable characteristic for many drug candidates, balancing aqueous solubility with membrane permeability.
Solubility Profile
The solubility of a compound governs its formulation possibilities and its utility in various experimental assays. While specific quantitative data for this compound is not available, a qualitative profile can be reliably predicted based on its structure and data from analogous compounds.
-
High Solubility: Expected to be readily soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol.[4]
-
Moderate to Low Solubility: Limited solubility is expected in less polar solvents like ethyl acetate and dichloromethane.
-
Insoluble: Predicted to be insoluble in non-polar solvents like hexanes and water at neutral pH.[6] However, solubility in aqueous acidic solutions should be significantly enhanced due to the protonation of the 4-amino group.
Causality in Experimental Design: When preparing stock solutions for biological screening, DMSO is the solvent of choice. For purification via chromatography, a gradient system involving a moderately polar solvent system (e.g., ethyl acetate/methanol) would likely be effective. The pH-dependent aqueous solubility is a key factor to exploit in extraction and purification protocols.
Spectroscopic Characterization
Spectroscopic analysis is the cornerstone of structural elucidation and purity confirmation. The following sections provide predicted data based on well-understood principles of NMR, IR, and mass spectrometry, with comparative data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a sharp singlet for the methoxy group, and a broad, exchangeable signal for the amine protons.[4] The electron-donating effects of both the amine and methoxy groups will influence the chemical shifts of the aromatic protons.[4]
-
¹³C NMR Spectroscopy: Aromatic carbons are anticipated to appear in the 100-154 ppm range.[4][5] The carbon attached to the methoxy group (C5) is expected to be significantly downfield (~154 ppm), while the carbon attached to the amine group (C4) will also be influenced.[5] The methoxy carbon itself should appear around 55 ppm.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.
Table 2: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch (Indole & Amine) | 3200 - 3500 | Medium-Strong (multiple bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic -OCH₃) | 2850 - 2960 | Medium |
| N-H Bend (Amine) | 1580 - 1650 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |
Self-Validating Protocol Insight: The presence of two distinct N-H stretching bands for the primary amine and a separate band for the indole N-H is a key diagnostic feature.[4] The strong C-O stretch is also a critical confirmation of the methoxy group.[5]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight, confirming the molecular formula.
-
Expected Mass: For the molecular formula C₉H₁₀N₂O, the calculated monoisotopic mass is 162.08 g/mol .
-
Expected Ionization: Using electrospray ionization in positive mode (ESI+), the primary observed species would be the protonated molecule [M+H]⁺ at an m/z of approximately 163.08.[4]
Experimental Workflows & Methodologies
To ensure scientific rigor, the characterization of this compound must follow validated protocols.
Standard Protocol for ¹H NMR Sample Preparation and Analysis
This protocol outlines a standard procedure for obtaining a high-quality proton NMR spectrum.
-
Sample Preparation: Accurately weigh 1-5 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube. DMSO-d₆ is often preferred for indole-containing compounds to clearly resolve the N-H protons.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the spectrum using standard parameters for ¹H NMR. A typical experiment involves acquiring 16-64 scans.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts and coupling constants to confirm the structure.
-
Validation (D₂O Exchange): To confirm the identity of the N-H protons (from the indole and amine groups), add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the N-H protons should broaden or disappear, confirming their identity as exchangeable protons.[5]
General Workflow for Physicochemical Characterization
The logical flow of experiments is crucial for efficient and definitive characterization of a newly synthesized or acquired batch of this compound.
Caption: Logical workflow for the comprehensive characterization of this compound.
Conclusion
This technical guide consolidates the essential predicted physical and spectroscopic characteristics of this compound. By integrating predictive data with established principles of chemical analysis and providing standardized workflows, this document serves as a vital resource for scientists. The data herein provides a strong foundation for the empirical validation, quality control, and effective utilization of this compound in research and development settings, ultimately enabling its exploration as a scaffold for novel chemical entities.
References
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PubChem. (n.d.). 5-Methoxyindole. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Publications. Available at: [Link]
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5-Methoxy-1H-indol-4-ol. AMERICAN ELEMENTS. Available at: [Link]
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 5-Methoxy-1H-indol-4-amine in Drug Discovery
Abstract
This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 5-methoxy-1H-indol-4-amine, a heterocyclic compound with potential significance in medicinal chemistry. As a substituted indole, a scaffold present in numerous biologically active molecules, understanding its intrinsic electronic and structural properties is paramount for rational drug design. This document outlines the theoretical underpinnings, methodological best practices, and practical applications of Density Functional Theory (DFT) calculations to elucidate the molecule's characteristics. It is intended for researchers, computational chemists, and drug development professionals seeking to leverage in-silico techniques to accelerate discovery.
Introduction: The "Why" and "What" of Quantum Calculations in Drug Design
This compound belongs to the indole family, a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The addition of a methoxy group at the 5-position and an amine group at the 4-position significantly alters the electron distribution of the indole ring system, thereby influencing its reactivity and intermolecular interaction potential.[1]
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[2][3] They allow us to move beyond simple 2D representations and understand a molecule's three-dimensional structure, electronic properties, and reactivity at the quantum level.[4] For a molecule like this compound, these calculations can predict:
-
Stable 3D Conformation: The lowest energy geometry of the molecule.
-
Electron Distribution: Regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
-
Reactivity Indices: Properties like the HOMO-LUMO gap, which indicate chemical stability and reactivity.[5][6]
-
Interaction Potential: How the molecule is likely to interact with a biological target, such as a protein binding pocket.[7]
This guide will provide a step-by-step protocol for these calculations, emphasizing the rationale behind the chosen methodologies to ensure both accuracy and computational efficiency.
Theoretical Foundations and Method Selection
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For organic molecules of this size, a balance between accuracy and computational cost is essential.
The Case for Density Functional Theory (DFT)
DFT has emerged as the workhorse for computational chemistry in drug discovery.[2] It offers a robust compromise between the high computational cost of more advanced ab initio methods (like Hartree-Fock) and the limitations of semi-empirical methods. DFT calculations can provide highly accurate molecular geometries and properties.[3]
Selecting the Functional and Basis Set: B3LYP/6-31G(d,p)
For this guide, we advocate for the use of the B3LYP hybrid functional combined with the 6-31G(d,p) Pople-style basis set . This combination is widely validated for its excellent performance with a large set of organic molecules.[8][9]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange and correlation effects. It has a long track record of providing reliable results for the thermochemistry and structure of organic molecules.[8][9]
-
6-31G(d,p) Basis Set: This is a split-valence basis set that provides a good description of the valence electrons, which are most important for chemical bonding and reactivity.
-
The (d) notation indicates the addition of polarization functions on heavy (non-hydrogen) atoms. This is crucial for accurately describing the geometry around atoms like oxygen and nitrogen in our target molecule.
-
The (p) notation adds polarization functions to hydrogen atoms, which is important for accurately modeling hydrogen bonds and other non-covalent interactions.[10]
-
While more computationally expensive methods and larger basis sets exist, the B3LYP/6-31G(d,p) level of theory provides a scientifically sound and efficient starting point for the analysis of this compound.[11]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis. This workflow can be implemented using various computational chemistry software packages such as Gaussian, ORCA, or GAMESS.[12][13][14]
Protocol Details:
-
Molecular Structure Preparation:
-
Construct the 3D structure of this compound using a molecular builder like Avogadro or GaussView.
-
Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Submit the structure for geometry optimization using the B3LYP functional and the 6-31G(d,p) basis set.
-
This calculation will iteratively adjust the positions of the atoms to find the lowest energy conformation (a stationary point on the potential energy surface).
-
-
Vibrational Frequency Analysis:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)) on the optimized geometry.
-
Self-Validation Check: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization should be repeated from a perturbed geometry.
-
The calculated vibrational frequencies can be compared with experimental infrared (IR) or Raman spectra for validation.[15][16]
-
-
Calculation of Electronic Properties:
-
Using the validated optimized geometry, perform a single-point energy calculation to generate the necessary output for analyzing electronic properties.
-
Ensure the calculation saves the molecular orbital information.
-
Analysis and Interpretation of Results
The output from these calculations provides a wealth of information that can guide drug design efforts.
Optimized Molecular Geometry
The final optimized structure provides precise bond lengths, bond angles, and dihedral angles. These can be compared to crystallographic data of similar indole derivatives to validate the computational model.[17]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[6]
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical reactivity. A smaller gap suggests the molecule is more reactive and less stable.[18][19]
Molecular Electrostatic Potential (ESP) Map
The ESP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface.[7][20] It is invaluable for predicting non-covalent interactions that govern drug-receptor binding.[21][22]
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as lone pairs on oxygen and nitrogen atoms. These are potential hydrogen bond acceptor sites.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms on the amine and indole N-H groups. These are potential hydrogen bond donor sites.
By analyzing the ESP map, a researcher can hypothesize how this compound might orient itself within a protein's active site to maximize favorable electrostatic interactions.[7]
Data Presentation
For clarity and comparative analysis, the key quantitative results should be summarized in a structured table.
Table 1: Calculated Quantum Chemical Properties for this compound
| Property | Calculated Value (Hartrees) | Calculated Value (eV) | Interpretation |
| Total Energy | Value from output | - | A measure of the molecule's stability. |
| HOMO Energy | Value from output | Calculated value | Indicates electron-donating capability. |
| LUMO Energy | Value from output | Calculated value | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | Calculated value | Calculated value | Correlates with chemical reactivity and stability.[18] |
(Note: The actual values would be populated from the computational output file.)
Conclusion
This guide has detailed a robust and scientifically validated workflow for conducting quantum chemical calculations on this compound using the B3LYP/6-31G(d,p) level of theory. The insights gained from analyzing the optimized geometry, frontier molecular orbitals, and electrostatic potential map provide a fundamental understanding of the molecule's intrinsic properties. This knowledge is crucial for predicting its behavior in a biological environment, identifying key pharmacophoric features, and ultimately, guiding the rational design of more potent and selective drug candidates.
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Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PubMed Central. Available at: [Link]
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Structural and vibrational analysis of indole by density functional and hybrid Hartree–Fock/density functional methods. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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(PDF) Quantum Chemical Calculation And Molecular Docking Studies Of Indole Derivative Section A-Research Paper Eur. ResearchGate. Available at: [Link]
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Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. Available at: [Link]
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Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem. ACS Publications. Available at: [Link]
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Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Methodological & Application
Introduction: Contextualizing a Novel Indoleamine
An In-Depth Guide to the In Vitro Pharmacological Profiling of 5-methoxy-1H-indol-4-amine
This compound is an indole derivative with significant potential for interacting with biological systems. Its core structure is analogous to the neurotransmitter serotonin (5-hydroxytryptamine) and other psychoactive tryptamines like 5-MeO-DMT.[1][2] The indole nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[3] The methoxy group at the 5-position and the amine at the 4-position create a unique electronic and steric profile that necessitates a systematic in vitro characterization to elucidate its pharmacological properties.
This guide provides a comprehensive framework for the initial in vitro evaluation of this compound. The described assays follow a logical progression from target identification and functional characterization to metabolic stability and general cytotoxicity, providing a holistic view of the compound's biological activity.
Experimental & Logic Workflow
A systematic approach is crucial for characterizing a novel compound. The workflow begins with identifying primary molecular targets, proceeds to quantify the functional consequences of that interaction, assesses potential metabolic liabilities, and concludes with a baseline safety assessment.
Caption: High-level workflow for in vitro characterization of a novel compound.
Section 1: Primary Target Identification via Receptor Binding Assays
Expertise & Experience: The Rationale for Binding Assays
Before assessing function, we must first determine if the compound physically interacts with its putative targets. Given the structural similarity of this compound to serotonin, the primary targets of interest are the serotonin (5-HT) receptors.[2] Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[4] These assays utilize a radiolabeled ligand (a molecule with a known high affinity for the target receptor) and measure the ability of the unlabeled test compound to compete for and displace the radioligand. The resulting data allow for the calculation of the inhibition constant (Kᵢ), a measure of the compound's binding affinity. A lower Kᵢ value indicates a higher binding affinity.
Protocol 1: 5-HT₂ₐ Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the human 5-HT₂ₐ receptor, a key target for many psychedelic compounds.[5][6]
Materials:
-
Receptor Source: Commercially available membrane preparations from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]-Ketanserin (a 5-HT₂ₐ antagonist).
-
Non-specific Agent: Mianserin or unlabeled Ketanserin (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[4]
-
Test Compound: this compound, serially diluted.
-
Filtration: 96-well glass fiber filter plates (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[7]
-
Scintillation Cocktail: Betaplate Scint or similar.
-
Instrumentation: 96-well plate harvester and a microplate scintillation counter.
Step-by-Step Methodology:
-
Plate Preparation: Add 20-50 µL of assay buffer, test compound dilutions, or the non-specific agent to the wells of a 96-well assay plate.
-
Radioligand Addition: Add 50 µL of [³H]-Ketanserin (at a final concentration near its Kₑ, typically 1-2 nM) to all wells.
-
Reaction Initiation: Thaw the receptor membrane preparation on ice. Dilute to the desired concentration (typically 5-20 µg protein per well) in ice-cold assay buffer and add 150 µL to each well to initiate the binding reaction.[4]
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[4]
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl).
-
Drying & Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[4][7]
Data Analysis: The data are used to generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound. The IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is determined using non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
| Parameter | Typical Value/Condition | Rationale |
| Receptor Source | h5-HT₂ₐ-HEK293 membranes | Provides a high concentration of the specific target receptor with low background. |
| Radioligand | [³H]-Ketanserin (Antagonist) | Well-characterized, high-affinity antagonist ligand for the 5-HT₂ₐ receptor. |
| Protein/Well | 5-20 µg | Optimized to provide a sufficient signal-to-noise ratio without excessive radioligand depletion.[7] |
| Incubation Time | 60 minutes at 30°C | Allows the binding reaction to reach equilibrium.[4] |
| Data Output | Kᵢ (inhibition constant) | An intrinsic measure of binding affinity, independent of assay conditions. |
Section 2: Functional Characterization in Cell-Based Assays
Expertise & Experience: From Binding to Biological Effect
A binding affinity (Kᵢ) value does not describe the functional consequence of that binding. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). Cell-based functional assays are required to determine this.[8] For GPCRs like the 5-HT₂ₐ receptor, activation of specific signaling pathways leads to the production of intracellular second messengers, which can be measured.[5]
The 5-HT₂ₐ Receptor Signaling Cascade
The 5-HT₂ₐ receptor is canonically coupled to the Gαq protein.[9] Agonist binding initiates a cascade that results in an increase in intracellular calcium (Ca²⁺), which serves as a robust and measurable signal of receptor activation.
Caption: Canonical Gq signaling pathway for the 5-HT₂ₐ receptor.
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following receptor activation in live cells.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.
-
Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plate: Black, clear-bottom 96- or 384-well plates.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Positive Control: Serotonin (5-HT) or a known 5-HT₂ₐ agonist.
-
Instrumentation: A plate reader with fluorescence detection and fluidic injection capabilities (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
-
Cell Plating: Seed the cells into the assay plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (e.g., Fluo-4 AM in assay buffer). Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye. Leave a final volume of 100 µL of buffer in each well.
-
Assay Execution: Place the plate into the instrument. Set the instrument to measure fluorescence intensity (e.g., Ex/Em 494/516 nm for Fluo-4) over time.
-
Compound Addition: After establishing a stable baseline reading for 10-20 seconds, the instrument injects a specific volume of the test compound (this compound) or positive control at various concentrations.
-
Data Acquisition: Continue to record the fluorescence signal for 60-120 seconds post-injection to capture the peak response.
Data Analysis: The response is quantified as the peak fluorescence intensity minus the baseline. A dose-response curve is generated by plotting the response against the log concentration of the compound. The EC₅₀ (effective concentration to produce 50% of the maximal response) and Eₘₐₓ (maximum effect) are determined using non-linear regression.
Protocol 3: cAMP Accumulation Assay
To determine if the compound interacts with Gs or Gi-coupled 5-HT receptors, a cAMP assay is essential.[10] This protocol outlines a common luminescence-based assay.[11]
Materials:
-
Cell Line: CHO or HEK293 cells expressing the target Gs or Gi-coupled receptor.
-
Assay Reagents: A commercial luminescence-based cAMP kit (e.g., cAMP-Glo™).[11]
-
Positive Controls: Isoproterenol (for Gs) or Forskolin (to stimulate adenylate cyclase directly).
-
Assay Plate: White, opaque 96- or 384-well plates.
-
Instrumentation: A plate-reading luminometer.
Step-by-Step Methodology:
-
Cell Plating & Induction: Plate cells and allow them to attach. Treat the cells with different concentrations of this compound for an appropriate time (e.g., 30 minutes). For Gi-coupled receptors, cells are co-stimulated with Forskolin to induce cAMP production, and the assay measures the compound's ability to inhibit this increase.
-
Cell Lysis: Add the lysis reagent provided in the kit to release the intracellular cAMP.
-
cAMP Detection: Add the cAMP detection solution, which contains protein kinase A (PKA). The amount of cAMP present will modulate PKA activity.[11]
-
ATP Detection: Add the final reagent (e.g., Kinase-Glo®) to stop the PKA reaction and measure the amount of remaining ATP via a luciferase reaction. Luminescence is inversely proportional to the cAMP concentration.
-
Signal Reading: Read the luminescence on a plate reader.
Data Analysis: A standard curve using known cAMP concentrations is generated. The luminescence values from the test wells are converted to cAMP concentrations. EC₅₀ or IC₅₀ values are determined by plotting cAMP concentration against the log concentration of the test compound.
| Parameter | Calcium Assay | cAMP Assay |
| Principle | Measures Ca²⁺ release | Measures cAMP accumulation/inhibition |
| Primary Target Class | Gq-coupled receptors | Gs and Gi-coupled receptors |
| Data Output | EC₅₀, Eₘₐₓ | EC₅₀ (Gs) or IC₅₀ (Gi) |
| Key Reagent | Calcium-sensitive dye | Luminescent ATP detection system |
Section 3: Metabolic Profile & Off-Target Enzyme Inhibition
Expertise & Experience: Assessing Metabolic Liabilities
Indoleamines are metabolized by several enzymes, most notably Monoamine Oxidase A (MAO-A).[1] A compound's interaction with MAO-A is critical; inhibition of this enzyme can lead to significant drug-drug interactions and alter neurotransmitter levels. Therefore, assessing whether this compound inhibits MAO-A is a crucial step.[12] Fluorometric assays provide a high-throughput method for determining enzyme inhibition.[13]
Protocol 4: Fluorometric MAO-A Inhibition Assay
This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of MAO-A activity, using a fluorogenic probe.[13]
Materials:
-
Enzyme Source: Recombinant human MAO-A.
-
Substrate: Tyramine or a specific fluorogenic MAO substrate.
-
Detection Reagents: Horseradish peroxidase (HRP) and a probe like Amplex Red or OxiRed™.
-
Inhibitor Control: Clorgyline (a known selective MAO-A inhibitor).[14]
-
Assay Buffer: 50-100 mM potassium phosphate, pH 7.4.
-
Assay Plate: Black, flat-bottom 96-well plate.
-
Instrumentation: Fluorescence plate reader.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of the test compound, control inhibitor, MAO-A enzyme, and substrate.
-
Inhibitor Incubation: Add 50 µL of MAO-A enzyme solution to wells containing the test compound (this compound) or the control inhibitor. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.[13]
-
Reaction Initiation: Prepare a substrate solution containing the MAO substrate, HRP, and the fluorogenic probe. Add 50 µL of this solution to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader (e.g., Ex/Em 535/587 nm). Measure the fluorescence every 1-2 minutes for 20-30 minutes. The rate of increase in fluorescence is proportional to MAO-A activity.
Data Analysis: The rate of reaction (slope of fluorescence vs. time) is calculated for each concentration of the test compound. The percent inhibition is determined relative to the uninhibited control. An IC₅₀ value is calculated by plotting percent inhibition against the log concentration of the compound.
Section 4: Baseline Cellular Health Assessment
Expertise & Experience: The Importance of a Therapeutic Window
An effective drug must act on its target at concentrations that are not generally toxic to cells.[15] Cytotoxicity assays are essential to establish this therapeutic window. They measure overall cell health and viability.[16] The resazurin reduction assay is a common, reliable method that measures the metabolic activity of living cells.[17]
Protocol 5: Resazurin (AlamarBlue) Cell Viability Assay
Materials:
-
Cell Line: A relevant cell line, such as HEK293 or a neuronal cell line like SH-SY5Y.
-
Reagent: Resazurin sodium salt solution.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin).
-
Assay Plate: Standard clear 96-well cell culture plate.
-
Instrumentation: Fluorescence or absorbance plate reader.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound for a relevant period (e.g., 24-72 hours).
-
Reagent Addition: Add resazurin solution to each well (typically 10% of the total volume) and incubate for 1-4 hours at 37°C. Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Signal Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.
Data Analysis: The signal from treated wells is normalized to the untreated control wells (defined as 100% viability). A dose-response curve is generated, and the CC₅₀ (cytotoxic concentration that reduces cell viability by 50%) is calculated. This value can then be compared to the functional (EC₅₀) and binding (Kᵢ) data to estimate the compound's therapeutic index in vitro.
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developing derivatives of 5-methoxy-1H-indol-4-amine
The this compound scaffold represents a fertile ground for the development of novel, biologically active compounds. The synthetic protocols and strategic insights provided in this guide offer a robust framework for the systematic exploration of its derivatives. By employing established methodologies such as N-acylation and modern techniques like palladium-catalyzed cross-coupling, researchers can efficiently generate diverse chemical libraries. Subsequent biological screening, guided by a rational understanding of structure-activity relationships, holds significant promise for the discovery of new lead compounds for a variety of therapeutic applications. [6]
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Title: A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS Source: J-STAGE URL: [Link]
-
Title: Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Source: MDPI URL: [Link]
-
Title: Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies Source: ResearchGate URL: [Link]
-
Title: Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction Source: Indian Academy of Sciences URL: [Link]
-
Title: Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives Source: PubMed URL: [Link]
-
Title: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids Source: PMC URL: [Link]
-
Title: Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators Source: ACS Publications URL: [Link]
-
Title: Synthesis of Medicinally Important Indole Derivatives: A Review Source: Bentham Science URL: [Link]
-
Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles Source: RSC Publishing URL: [Link]
-
Title: Chemoselective N-acylation of indoles using thioesters as acyl source Source: Beilstein Journals URL: [Link]
-
Title: Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles Source: ACS Publications URL: [Link]
-
Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: MDPI URL: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 9. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 5-methoxy-1H-indol-4-amine as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of Substituted Indoles
The indole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and conformational flexibility allow it to interact with a multitude of biological targets. Within this important class of heterocycles, the strategic placement of substituents can dramatically influence reactivity and confer specific pharmacological profiles.
This guide focuses on 5-methoxy-1H-indol-4-amine , a highly functionalized indole derivative. The vicinal arrangement of a potent electron-donating methoxy group at the C5 position and a nucleophilic primary amine at the C4 position creates a unique chemical entity. This substitution pattern not only activates the indole ring for subsequent elaborations but also provides two distinct reactive handles for molecular diversification. The 5-methoxy motif is a common feature in numerous neuroactive compounds, including serotonin and melatonin, suggesting the potential for derivatives of this building block to modulate key biological pathways.[2]
These application notes provide a comprehensive overview of the synthesis, reactivity, and utility of this compound, offering detailed protocols for its preparation and subsequent use in the synthesis of complex molecular architectures relevant to drug discovery.
Synthesis of the Building Block: A Reliable and Scalable Route
A robust and scalable synthesis of this compound is paramount for its widespread application. While various indole syntheses exist, a practical approach for this specific isomer involves a multi-step sequence starting from a commercially available, appropriately substituted nitrotoluene. The Leimgruber-Batcho indole synthesis provides a high-yielding and reliable pathway.
The proposed strategy involves the initial formation of a 4-nitro-5-methoxyindole intermediate, followed by a straightforward reduction of the nitro group to the target primary amine. This approach is advantageous as it avoids potential issues with protecting group strategies that might be required if starting from an aniline.
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of this compound
Step 2a: Synthesis of 4-Nitro-5-methoxyindole
This protocol is adapted from the general principles of the Leimgruber-Batcho indole synthesis.
-
Reaction Setup: To a solution of 2-methyl-3-nitroanisole (1.0 eq) in anhydrous dimethylformamide (DMF, ~3 mL per mmol of starting material), add pyrrolidine (0.2 eq) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Reaction Execution: Heat the reaction mixture to 110 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the formation of a deeply colored enamine intermediate.
-
Work-up (Enamine): Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude enamine often precipitates and can be collected by filtration. Wash the solid with cold water and dry under vacuum. This intermediate is typically used in the next step without further purification.
-
Reductive Cyclization: Dissolve the crude enamine intermediate in a mixture of tetrahydrofuran (THF) and methanol (1:1). Add a slurry of palladium on carbon (10 wt. %, 5 mol%) in a separate flask. Carefully transfer the enamine solution to the flask containing the catalyst under an inert atmosphere (e.g., Argon).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature. Stir vigorously for 12-18 hours.
-
Work-up and Purification: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude 4-nitro-5-methoxyindole can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Step 2b: Reduction to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the purified 4-nitro-5-methoxyindole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1).
-
Reagent Addition: Add iron powder (Fe, ~5.0 eq) and ammonium chloride (NH₄Cl, ~4.0 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. The reaction progress can be monitored by TLC until the starting nitroindole is fully consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts, washing thoroughly with hot ethanol or ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Final Purification: Purify the crude this compound by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient) to afford the final product as a stable solid.
| Step | Product | Typical Yield | Key Characterization Data (Predicted) |
| 2a | 4-Nitro-5-methoxyindole | 70-85% | ¹H NMR (DMSO-d₆): δ ~11.5 (s, 1H, NH), 7.5-7.0 (m, 3H, Ar-H), 6.8 (m, 1H, Ar-H), 3.9 (s, 3H, OCH₃). |
| 2b | This compound | 85-95% | ¹H NMR (DMSO-d₆): δ ~10.5 (s, 1H, NH), 7.0-6.5 (m, 4H, Ar-H), 4.5 (br s, 2H, NH₂), 3.8 (s, 3H, OCH₃). ESI-MS: m/z [M+H]⁺ expected at 177.09. |
Reactivity and Applications in Synthesis
This compound is a bifunctional building block, offering two primary sites for chemical modification: the nucleophilic 4-amino group and the electron-rich indole ring system.
Caption: Primary reaction sites on the this compound scaffold.
Reactions at the 4-Amino Group
The primary amine is a versatile handle for constructing a wide array of derivatives.
-
Amide and Sulfonamide Formation: Standard acylation or sulfonylation with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like EDC/HOBt) proceeds readily to furnish stable amide and sulfonamide linkages. This is a common strategy for probing structure-activity relationships (SAR) in drug discovery.
-
N-Arylation: The amine can undergo Buchwald-Hartwig or Ullmann coupling reactions with aryl halides or triflates to introduce diverse aromatic and heteroaromatic systems, expanding the molecular framework.
-
Pictet-Spengler Reaction: This powerful cascade reaction involves the condensation of the amine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization onto the electron-rich C7 or C5 position of the indole ring. This reaction is a cornerstone for the synthesis of β-carbolines and other polycyclic alkaloids, many of which possess significant biological activity.
Reactions at the Indole Ring
The combined electron-donating effects of the methoxy and amino groups strongly activate the indole nucleus towards electrophilic aromatic substitution.
-
Substitution at C3: The C3 position is typically the most nucleophilic site on the indole ring. It readily undergoes reactions such as Vilsmeier-Haack formylation (POCl₃, DMF) to install an aldehyde group, Mannich reactions to introduce aminomethyl functionalities, and Friedel-Crafts acylations.[3]
-
Substitution at C7: The C7 position is also activated and can be a site for substitution, particularly if the C3 position is blocked or if specific directing groups are employed.
Application Protocol: Synthesis of a β-Carboline Derivative via Pictet-Spengler Reaction
This protocol demonstrates the utility of this compound in the rapid construction of a complex heterocyclic scaffold.
Caption: General workflow for the Pictet-Spengler cyclization protocol.
Objective: To synthesize a 6-methoxy-β-carboline derivative from this compound and a representative aldehyde (e.g., acetaldehyde).
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as toluene or 1,2-dichloroethane (~5 mL per mmol).
-
Reagent Addition: Add acetaldehyde (1.2 eq). Cool the mixture in an ice bath and slowly add trifluoroacetic acid (TFA, 1.1 eq) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature, then heat to 60 °C. Stir for 8-12 hours, monitoring the reaction by TLC for the consumption of the starting material and the appearance of a new, typically more polar, UV-active spot.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a dichloromethane/methanol gradient) to yield the desired β-carboline product.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward preparation and the presence of two distinct, strategically positioned reactive centers—the C4-amine and the activated indole core—provide a robust platform for the rapid generation of molecular diversity. The protocols outlined in this guide offer reliable methods for both the synthesis of the building block itself and its application in powerful synthetic transformations like the Pictet-Spengler reaction, enabling the construction of complex heterocyclic systems with high potential for biological activity.
References
-
Kuban, R. J., et al. (2018). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Molecules, 23(11), 2959. Available at: [Link]
-
Singh, N., & Kumar, K. (2017). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. AIP Conference Proceedings, 1860, 020058. Available at: [Link]
-
Li, Y., et al. (2024). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]
-
Cerna, I., et al. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(10), 5382–5414. Available at: [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Future Medicinal Chemistry, 13(15), 1325–1341. Available at: [Link]
- CN110642770B - Preparation method of 5-methoxyindole. Google Patents.
- Gribble, G. W. (2016). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Heterocyclic Chemistry, 23-64.
- CN103420895A - Preparation method of 4-aminoindole. Google Patents.
Sources
Troubleshooting & Optimization
stability issues of 5-methoxy-1H-indol-4-amine in solution.
Introduction
Welcome to the technical support guide for 5-methoxy-1H-indol-4-amine. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. This compound, a member of the indoleamine family, holds significant potential in various research fields due to its structural similarity to endogenous signaling molecules. However, the inherent chemical properties of its indole and aromatic amine moieties render it susceptible to degradation in solution, which can lead to inconsistent experimental results and loss of biological activity.
This guide provides a comprehensive overview of the stability challenges associated with this compound, offering in-depth troubleshooting protocols, frequently asked questions, and the underlying chemical principles to empower you to generate reliable and reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: My solution of this compound has turned a yellow/brown color. Is it still usable?
A color change is a primary visual indicator of degradation.[1] This is most commonly due to the atmospheric oxidation of the indole ring and the aromatic amine. While minor discoloration might not represent a significant loss of purity for some preliminary applications, it is a definitive sign that the compound is degrading. For any quantitative or sensitive downstream applications (e.g., cell-based assays, animal studies), it is strongly advised to discard the colored solution and prepare a fresh one following the best practices outlined in this guide.
Q2: I'm observing a significant loss of potency and inconsistent results in my bioassays. Could this be related to the stability of my compound?
Yes, this is a very likely cause. A loss of biological activity is a strong indicator that the parent compound is degrading into other molecular species.[1] These degradation products are unlikely to possess the same biological activity and may even introduce confounding effects or cytotoxicity in your experiments.[1] It is crucial to confirm the purity and concentration of your working solutions, ideally using a chromatographic method like HPLC, before each experiment.[1]
Q3: What are the main environmental factors that cause this compound to degrade in solution?
The stability of indoleamines is primarily affected by a combination of factors.[2] These include:
-
Oxygen: The indole and amine functionalities are highly susceptible to oxidation. Exposure to atmospheric oxygen is a major degradation pathway.[1][3]
-
Light: Indole compounds can be photosensitive, and exposure to light, especially UV, can accelerate degradation.[1][2]
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[1][4]
-
pH: The pH of the solution can significantly influence the stability of the compound. Both highly acidic and highly alkaline conditions can catalyze degradation pathways like hydrolysis or oxidation.[5][6]
Q4: What is the best solvent for preparing a stock solution?
For initial stock solutions, high-purity, anhydrous solvents such as DMSO or ethanol are recommended. It is critical to use solvents from a freshly opened bottle or those that have been properly stored to minimize water and dissolved oxygen content. For aqueous working solutions, the use of degassed buffers is essential.
Q5: How should I store my solid compound and stock solutions to maximize shelf-life?
Proper storage is critical for maintaining the integrity of this compound.
-
Solid Form: Store the solid compound tightly sealed in an amber vial at -20°C or -80°C, preferably under an inert atmosphere (argon or nitrogen).
-
Stock Solutions: Prepare stock solutions under an inert atmosphere, aliquot into single-use volumes to minimize freeze-thaw cycles, and store at -80°C in amber vials.[1]
Part 2: In-Depth Troubleshooting Guide
This section provides structured guidance for identifying and resolving specific stability-related problems encountered during your experiments.
Problem: Rapid Degradation Detected by HPLC or LC-MS
-
Symptom: You observe a rapid decrease in the peak area corresponding to this compound over a period of hours to days in your chromatogram. Concurrently, new peaks, often with earlier retention times (more polar), begin to appear.
-
Underlying Causes & Systematic Troubleshooting:
The logical flow for troubleshooting this issue is to systematically eliminate the most common causes of degradation.
Caption: Troubleshooting workflow for HPLC-detected degradation.
Experimental Protocol: Step-by-Step Stability Investigation
-
Prepare High-Quality Solvents:
-
For aqueous buffers, sparge with an inert gas (argon or high-purity nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Use HPLC-grade solvents to avoid impurities that could catalyze degradation.[5]
-
-
Solution Preparation Under Inert Atmosphere:
-
Weigh the solid this compound in a glove box or use a Schlenk line.
-
Add the degassed solvent via a cannula or a gas-tight syringe.
-
Seal the vial with a septum cap and ensure the headspace is filled with the inert gas.
-
-
Conduct a Controlled Stability Study:
-
Prepare multiple identical aliquots of your solution.
-
Variable 1: Atmosphere: Store one set exposed to air and another under an inert atmosphere.
-
Variable 2: Light: Store half of the aliquots from each atmosphere group in the dark (wrapped in foil) and the other half exposed to ambient lab light.
-
Variable 3: Temperature: Test stability at different temperatures (e.g., 4°C, room temperature).
-
Analyze the samples by HPLC at time points T=0, 2h, 4h, 8h, and 24h to quantify the remaining parent compound.
-
Part 3: The Chemical Rationale: Understanding Degradation
A foundational understanding of the chemical liabilities of this compound is essential for designing robust experiments.
Oxidation: The Primary Degradation Pathway
The this compound molecule has two primary sites susceptible to oxidation: the electron-rich indole ring and the exocyclic primary amine.[1] Aromatic amines are known to be readily oxidized, often leading to the formation of colored polymeric products.[7] The indole ring itself, particularly at the C3 position, is also prone to oxidation.
The degradation is likely initiated by a one-electron oxidation from the nitrogen atom of the amine or the indole ring, forming a radical cation that can then undergo further reactions, including dimerization, polymerization, or reaction with oxygen and water to form hydroxylated and quinone-imine type species.
Caption: Hypothesized oxidative degradation pathway.
The Critical Influence of pH
The pH of your solution can dramatically affect stability.[6]
-
Acidic pH: Below its pKa, the primary amine at position 4 will be protonated (-NH3+). This protonation can decrease the susceptibility of the amine to direct oxidation but may increase the rate of other degradation reactions involving the indole ring.
-
Alkaline pH: In basic conditions, deprotonation of the indole N-H can occur, potentially increasing the electron density of the ring system and making it more susceptible to oxidation. A study on a related indole compound showed optimal stability at a pH of 8.5, suggesting that a slightly basic pH might be favorable, but this needs to be empirically determined for this compound.[8]
Part 4: Best Practices & Summary
To ensure the highest quality data, adhere to the following recommendations.
Summary of Handling and Storage Conditions
| Condition | Solid Compound | Stock Solution (in Organic Solvent) | Aqueous Working Solution |
| Temperature | -20°C to -80°C | -80°C | Prepare fresh before each use |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas (Argon/Nitrogen) | Prepare with degassed buffer |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) | Protect from light during experiment |
| Container | Tightly sealed glass vial | Tightly sealed glass vial | Glass or low-binding polypropylene |
| Handling | Minimize exposure to air | Aliquot to avoid freeze-thaw | Use immediately after preparation |
Protocol: Preparation of a Stable Stock Solution
-
Preparation: Place a sealed amber vial containing a stir bar and the solid this compound into a larger Schlenk flask. Evacuate and backfill the flask with high-purity argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, high-purity DMSO or ethanol via a gas-tight syringe through a septum.
-
Dissolution: Stir the solution until the compound is fully dissolved.
-
Aliquoting: Using a gas-tight syringe, dispense the stock solution into single-use amber glass vials that have been previously flushed with inert gas.
-
Storage: Seal the aliquots and store them immediately at -80°C.
References
-
Costas, M., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Retrieved from [Link]
-
D'Annibale, A., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. International Journal of Molecular Sciences. Retrieved from [Link]
-
Kilpatrick, L. E., & Kilpatrick, M. W. (1986). Factors affecting the stability and separation of biogenic amines and their metabolites. Simultaneous measurement by HPLC with electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
-
Plaza, D. F. A. (2012). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Retrieved from [Link]
-
ARL Bio Pharma. (n.d.). What Factors Influence Stability?. Retrieved from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Factors affecting the stability and separation of biogenic amines and their metabolites. Simultaneous measurement by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Indole Functionalization
Welcome to the Technical Support Center for Catalyst Selection in Indole Functionalization. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of modifying the indole nucleus. As a scaffold of immense importance in pharmaceuticals, agrochemicals, and materials science, the selective functionalization of indole presents both a significant opportunity and a considerable challenge.[1]
This center moves beyond simple protocols to explain the causality behind experimental choices. We will explore common pitfalls, troubleshoot failed reactions, and provide a logical framework for selecting the right catalytic system for your specific synthetic goal.
Section 1: Troubleshooting Guide - Common Experimental Failures
This section addresses specific, frequently encountered issues in a direct question-and-answer format.
Issue 1: Low Yield and Catalyst Decomposition in Palladium-Catalyzed C-H Arylation
Question: "My palladium-catalyzed C-H arylation reaction is producing low yields of the desired product, and I observe a black precipitate (likely palladium black). What is causing this, and how can I prevent it?"
Answer: This is a classic symptom of catalyst deactivation, where the active soluble palladium species aggregates into inactive, heterogeneous palladium(0) metal.[2] This is a common failure mode in palladium catalysis, and addressing it requires a systematic approach focusing on catalyst stability and reaction kinetics.
Causality and Solutions:
-
Inadequate Ligand Stabilization: The primary role of the ligand is to stabilize the palladium center and prevent aggregation.[2][3] If the ligand is too small, not electron-rich enough, or dissociates too readily, the "naked" palladium species will quickly decompose.
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands. Ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos) or sterically hindered N-heterocyclic carbenes (NHCs) are designed to create a protective coordination sphere around the palladium, enhancing stability and promoting the desired catalytic cycle.[4]
-
-
Incorrect Oxidant/Additive Choice: Many Pd(II)-catalyzed C-H functionalizations require an oxidant to regenerate the active catalyst from the Pd(0) state formed after reductive elimination.[5] The choice and stoichiometry of this oxidant are critical.
-
Solution: Common oxidants include Cu(OAc)₂, benzoquinone, or even air/O₂.[2] If your reaction is sluggish, the rate of Pd(0) formation may exceed the rate of re-oxidation. Optimize the oxidant and consider additives like tetrabutylammonium chloride (Bu₄NCl), which can stabilize palladium-centered complexes and improve catalytic efficiency.[3][6]
-
-
Atmospheric Contamination: Many palladium catalysts, particularly the Pd(0) species that initiate the cycle in cross-coupling reactions, are sensitive to oxygen. Exposure can lead to oxidation and the formation of inactive species.
Troubleshooting Flowchart: Low Yield in Pd-Catalyzed Arylation
Caption: Troubleshooting logic for low-yield palladium-catalyzed reactions.
Issue 2: Lack of Regioselectivity - Functionalizing the Benzene Ring
Question: "I want to functionalize the C4 or C7 position of the indole core, but my reaction exclusively targets the C2 or C3 positions. How can I redirect the catalyst to the benzene part of the indole?"
Answer: This is a fundamental challenge rooted in the inherent electronic properties of the indole nucleus. The pyrrole ring (containing C2 and C3) is significantly more electron-rich and nucleophilic than the benzenoid ring (C4-C7). Therefore, most electrophilic and metal-catalyzed functionalizations will preferentially occur at C3. Overcoming this inherent reactivity requires a deliberate strategy to guide the catalyst to the desired location.
Causality and Solutions:
-
Inherent Reactivity: Without intervention, the reaction will follow the path of lowest activation energy, which leads to the electron-rich pyrrole ring.[9]
-
Strategy: Directing Groups (DGs). The most powerful and widely used strategy is to install a directing group, typically on the indole nitrogen (N1).[2][9][10] This group contains a Lewis basic atom that coordinates to the metal catalyst, holding it in proximity to a specific C-H bond on the benzene ring and forcing activation at that site.
-
-
Catalyst-Directing Group Mismatch: The choice of metal catalyst is intimately linked to the directing group. A successful outcome depends on a favorable chelation event between the DG and the metal center.
-
Solution: Systematically choose your DG-catalyst pairing based on established literature precedents. The table below summarizes some effective combinations. For example, an N-P(O)tBu₂ group is known to direct palladium catalysts to the C7 position, while the same group can direct a copper catalyst to the C6 position, showcasing how changing the metal can alter the site of functionalization.[10][11]
-
Table 1: Catalyst-Directing Group Systems for Benzene Ring Functionalization
| Directing Group (on N1) | Metal Catalyst | Target Position | Key Insight |
| P(O)tBu₂ | Palladium (Pd) | C7 | The P=O moiety forms a stable chelate with Pd, directing functionalization to the adjacent C7-H bond.[10] |
| P(O)tBu₂ | Copper (Cu) | C6 | With a copper catalyst, a different chelation geometry is favored, leading to meta-selective C6 arylation.[11] |
| 2-pyridylsulfonyl | Palladium (Pd) | C2 | This DG is commonly used to override the C3 preference and achieve functionalization at the less reactive C2 position. |
| Pivaloyl (on C3) | Palladium (Pd) | C4 / C5 | By placing a DG on the C3 position, it's possible to direct functionalization to the C4 and C5 positions of the benzene ring.[10] |
Workflow for Site-Selective C-H Functionalization
Caption: Decision workflow for achieving regioselective indole functionalization.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between a Brønsted acid and a Lewis acid for a Fischer Indole Synthesis?
There is no universal rule, and the optimal choice often depends on the specific substrates.[2] Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) are effective for a wide range of substrates. Lewis acids (e.g., ZnCl₂, FeCl₃, BF₃·OEt₂) can be particularly beneficial for substrates sensitive to strong protons or those prone to side reactions, such as N-N bond cleavage with electron-rich phenylhydrazines.[2] Screening a small set of both acid types is often the most efficient approach.
Q2: What is the role of the solvent, and can it influence selectivity?
The solvent plays a multifaceted role, affecting catalyst solubility, stability, and performance.[12] Crucially, the solvent can directly influence regioselectivity. A notable example is the palladium-catalyzed alkenylation of indoles. Using a solvent mixture of DMF/DMSO can favor C3-vinylation, while switching to dioxane/AcOH can promote a palladium-migration mechanism, resulting in the C2-vinylation product. This highlights that the solvent should be considered an active parameter to be screened during reaction optimization, not just an inert medium.
Q3: My reaction involves an air-sensitive catalyst. What are the absolute essential handling practices?
Handling air-sensitive reagents safely and effectively is paramount for reproducibility.[7]
-
Use an Inert Atmosphere: All manipulations should be done in a glove box or on a Schlenk line under a positive pressure of an inert gas like Argon or Nitrogen.[13][14]
-
Use Dry, Degassed Solvents: Water and oxygen are the primary enemies. Use solvents from a purification system (still) or purchase anhydrous grade solvents and degas them thoroughly via sparging with inert gas or through freeze-pump-thaw cycles.
-
Use Appropriate Glassware: Schlenk flasks and tubes are designed with side-arms that allow you to evacuate and backfill the vessel with inert gas, isolating the contents from the atmosphere.[8]
-
Practice Syringe Transfers: Learn to use gas-tight syringes to transfer reagents and solvents between sealed vessels, always maintaining a positive pressure of inert gas.
Q4: What is photoredox catalysis, and how can it be applied to indole functionalization?
Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under exceptionally mild conditions.[15][16] For indoles, this opens up new reaction pathways that are complementary to traditional two-electron transition metal catalysis. For example, gold or flavin-based photocatalysts can be used to generate carbon-centered radicals that add to the indole nucleus, or to oxidize the indole to a radical cation, enabling exclusive C3-alkylation.[15][16][17][18] This approach is particularly powerful for complex molecules and late-stage functionalization.[19]
Section 3: Experimental Protocol - General Procedure for Air-Sensitive C-H Functionalization
This protocol outlines a typical setup for a palladium-catalyzed C-H arylation of an N-protected indole with an aryl bromide using a Schlenk line.
Materials:
-
N-protected Indole (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Magnetic stir bar, Schlenk flask, rubber septa, needles, and inert gas (Argon) line.
Step-by-Step Methodology:
-
Vessel Preparation: Place the N-protected indole, aryl bromide, and K₂CO₃ into a Schlenk flask containing a stir bar. Seal the flask with a rubber septum.
-
Inerting the Atmosphere: Connect the flask's side-arm to the Schlenk line. Carefully evacuate the flask under vacuum (do not remove solids) and then backfill with Argon. Repeat this "evacuate-backfill" cycle three times to ensure all air is removed.
-
Catalyst Addition: Under a positive flow of Argon, quickly remove the septum and add the palladium pre-catalyst and phosphine ligand to the flask. Reseal the flask. Note: For extremely sensitive catalysts, this addition should be done in a glove box.
-
Solvent Addition: Using a gas-tight syringe, draw up the required volume of anhydrous, degassed dioxane. Pierce the septum of the Schlenk flask and slowly add the solvent.
-
Reaction Execution: Lower the flask into an oil bath pre-heated to the desired temperature (e.g., 100 °C). Allow the reaction to stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Progress can be monitored by taking small aliquots via syringe at time intervals and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate). The subsequent purification is performed using standard techniques like column chromatography.
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Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
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Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(31), 13692–13746. [Link]
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White, N. A., et al. (2021). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. Nature Communications. [Link]
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C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). Synlett. [Link]
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Baccega, T. R., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1986–2005. [Link]
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Baccega, T. R., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1986–2005. [Link]
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A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[2][9]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. (2022). The Journal of Organic Chemistry. [Link]
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Yang, Y., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2245–2258. [Link]
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Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2020). Molecules. [Link]
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Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C H Functionalization. (2015). Angewandte Chemie International Edition. [Link]
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Nastri, G., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9411–9419. [Link]
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Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. (2018). ACS Catalysis. [Link]
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Indole Functionalization via Photoredox Gold Catalysis. (2019). Organic Letters. [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2012). Synlett. [Link]
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Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (2018). DSpace@MIT. [Link]
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Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics. (2023). Journal of the American Chemical Society. [Link]
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Recent Advances on Direct Functionalization of Indoles in Aqueous Media. (2023). Chemistry – An Asian Journal. [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]
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Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. (2021). Chemical Science. [Link]
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Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. (2024). Organic Letters. [Link]
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Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. (2023). The Journal of Organic Chemistry. [Link]
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Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. (2005). ResearchGate. [Link]
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Grand Challenges in Biocatalysis. (2020). Frontiers in Catalysis. [Link]
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Bandini, M., & Eichholzer, A. (2009). Catalytic functionalization of indoles in a new dimension. Angewandte Chemie International Edition, 48(51), 9608-44. [Link]
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Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (2012). Journal of Chemical Sciences. [Link]
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Oxidative trimerization of indoles via water-assisted visible-light photoredox catalysis and the study of their anti-cancer activities. (2019). Organic & Biomolecular Chemistry. [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. [Link]
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Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (2010). Chemical Reviews. [Link]
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Green, Catalyst-Free Reaction of Indoles with β-Fluoro-β-nitrostyrenes in Water. (2020). ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Indoleamine Isomers
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of spectroscopic techniques for differentiating critical indoleamine isomers. Moving beyond a simple listing of methods, we explore the causal relationships between molecular structure and spectral output, offering field-proven insights and detailed experimental protocols to empower your research.
The Indoleamine Isomer Challenge: Why Specificity Matters
The ability to precisely differentiate these molecules is paramount. For instance, tracking the metabolic conversion of tryptophan to serotonin is fundamental in neuroscience research, while monitoring melatonin levels is crucial in circadian rhythm studies.[1][2] This guide will dissect the capabilities of various spectroscopic techniques to resolve these subtle but functionally critical molecular differences.
Caption: Structural evolution from tryptophan to serotonin and melatonin.
A Comparative Analysis of Spectroscopic Methodologies
The optimal technique for your application depends on a balance of specificity, sensitivity, sample complexity, and throughput. No single method excels in all areas; therefore, understanding their fundamental principles and practical limitations is key to making an informed choice.
UV-Visible (UV-Vis) Absorption Spectroscopy
-
Principle of Operation: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[3] For indoleamines, the characteristic absorption band around 280 nm arises from π→π* electronic transitions within the indole ring's conjugated system.[4]
-
Performance for Isomer Differentiation: The addition of a hydroxyl group (serotonin) or methoxy group (melatonin) to the indole ring causes slight perturbations in the electronic structure, leading to minor shifts (a few nanometers) in the absorption maximum (λmax). While pure samples will exhibit distinct λmax values, these subtle differences result in heavily overlapping spectra in a mixture, making accurate differentiation and quantification nearly impossible by UV-Vis alone.
-
Expert Insight: UV-Vis is a robust, simple, and widely accessible technique, making it excellent for determining the total concentration of indoleamines in a purified sample. However, it lacks the specificity required to resolve isomers in a complex biological matrix. Its primary utility is as a complementary method, often used with HPLC for quantification post-separation.[5]
Fluorescence Spectroscopy
-
Principle of Operation: The indole ring is intrinsically fluorescent.[6] After absorbing a photon (excitation), the molecule returns to its ground state by emitting another photon (emission) at a longer wavelength. This emission is highly sensitive to the molecule's local chemical environment.[7]
-
Performance for Isomer Differentiation: This is where fluorescence spectroscopy shines. The substituents on the indole ring dramatically alter the fluorescence properties. Tryptophan, serotonin, and melatonin possess distinct excitation and emission maxima. This allows for selective excitation and detection, enabling differentiation even in mixtures.
-
Advanced Technique - Synchronous Fluorescence Spectroscopy (SFS): In conventional fluorescence, either the excitation or emission wavelength is fixed while the other is scanned. SFS scans both simultaneously with a constant wavelength offset (Δλ).[8] This approach simplifies spectra, narrows bands, and can resolve the contributions of different fluorophores in a mixture with much greater clarity.[9][10] By choosing an appropriate Δλ (e.g., 15 nm or 60 nm), one can selectively enhance the signal of tyrosine-like or tryptophan-like residues, respectively.
-
Expert Insight: Fluorescence offers a significant advantage in sensitivity over UV-Vis absorption, often by several orders of magnitude.[11][12] It is an ideal technique for high-throughput screening and for studying protein-ligand interactions through phenomena like tryptophan fluorescence quenching, where binding events alter the fluorescence signal.[13][14]
| Indoleamine | Typical Excitation Max (nm) | Typical Emission Max (nm) | Key Differentiating Feature |
| Tryptophan | ~280 | ~350 | Standard indole fluorescence.[4][6] |
| Serotonin | ~295 | ~340 | Hydroxyl group shifts spectra.[5] |
| Melatonin | ~285 | ~350 | Methoxy and acetyl groups modify the electronic environment. |
Note: Exact wavelengths are solvent and pH-dependent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle of Operation: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a strong magnetic field.[15] The precise resonance frequency (chemical shift) of each nucleus is determined by its local electronic environment, providing a detailed map of the molecule's atomic connectivity.
-
Performance for Isomer Differentiation: NMR is the gold standard for unambiguous structural elucidation. Each isomer—tryptophan, serotonin, and melatonin—will produce a unique ¹H and ¹³C NMR spectrum.[16] The number of signals, their chemical shifts, and their spin-spin coupling patterns provide a unique fingerprint that allows for definitive identification and differentiation.[17][18] For example, the protons of the methoxy group on melatonin will produce a distinct singlet in the ¹H NMR spectrum that is absent in the spectra of tryptophan and serotonin.
-
Expert Insight: While unparalleled in its structural resolving power, NMR's primary limitation is its relatively low sensitivity compared to fluorescence or mass spectrometry. It requires higher sample concentrations and purity, making it unsuitable for trace analysis. Its strength lies in the definitive structural confirmation of synthesized compounds or isolated natural products, not in the routine quantification of low-level analytes in complex biological fluids.[15]
Mass Spectrometry (MS)
-
Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ionized molecules. Since isomers have identical molecular weights, standard MS cannot differentiate them.[19] The solution is tandem mass spectrometry (MS/MS).[20]
-
Performance for Isomer Differentiation: In an MS/MS experiment, ions of a specific m/z (the precursor ions) are isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed. Because the isomers have different structures, they will break apart in predictable, distinct patterns, generating unique fragmentation spectra that serve as a structural fingerprint.[21][22]
-
The Power of Hyphenation (LC-MS/MS): The most powerful approach in modern analytical chemistry is the coupling of a separation technique like High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry.[23]
-
LC Separation: The sample mixture is first separated based on the components' differential interactions with the column's stationary phase. The isomers will elute at different retention times.
-
MS/MS Identification: As each compound elutes from the column, it is ionized and analyzed by the mass spectrometer, which confirms its molecular weight and generates a fragmentation pattern for definitive identification.
-
-
Expert Insight: LC-MS/MS provides two orthogonal dimensions of identification (retention time and fragmentation pattern), offering unparalleled specificity and sensitivity for analyzing isomers in highly complex matrices like plasma or tissue extracts.[23][24] This is the benchmark method for quantitative bioanalysis in pharmaceutical and clinical settings.
Caption: Standard workflow for isomer differentiation using LC-MS/MS.
Detailed Experimental Protocols
To bridge theory and practice, we provide two validated protocols for key techniques.
Protocol 1: Differentiating Indoleamines with Synchronous Fluorescence Spectroscopy (SFS)
This protocol is designed for rapid, sensitive screening of samples containing multiple fluorescent indoleamines.
-
Instrumentation: A research-grade spectrofluorometer with SFS capability.
-
Sample Preparation:
-
Prepare 1 µM stock solutions of tryptophan, serotonin, and melatonin standards in phosphate-buffered saline (PBS), pH 7.4.
-
Prepare a mixture containing all three standards at a final concentration of 1 µM each.
-
Dilute unknown samples in PBS to ensure the fluorescence intensity falls within the linear range of the detector. Causality Note: Working within the linear range is critical to avoid inner filter effects that can distort spectral shape and intensity, leading to incorrect quantification.[10]
-
-
Instrument Setup:
-
Set the excitation and emission slit widths to 5 nm.
-
Set the scan speed to 200 nm/min.
-
-
Data Acquisition:
-
Step 4.1: Acquire a standard emission scan for each pure standard (e.g., excite at 280 nm, scan emission from 300-450 nm) to determine their individual spectral characteristics.
-
Step 4.2: Acquire a synchronous scan of the mixture. Set the wavelength offset Δλ = 60 nm . Scan the excitation wavelength from 250 nm to 320 nm. The emission monochromator will simultaneously scan from 310 nm to 380 nm.
-
Step 4.3: Repeat the synchronous scan with Δλ = 15 nm . This offset is better for resolving components with smaller Stokes shifts.
-
-
Data Analysis & Interpretation:
-
The SFS scan with Δλ=60 nm will produce a simplified spectrum where the peak maxima correspond to the different tryptophan-containing isomers. Compare the peak positions in the mixture spectrum to those of the pure standards to identify each component. The peak intensity is proportional to the concentration. Expert Tip: The choice of Δλ is the most critical experimental parameter in SFS. A large Δλ (e.g., 60 nm) is effective for separating species with large Stokes shifts, like tryptophan, while a small Δλ (e.g., 15 nm) can better resolve spectrally similar fluorophores.
-
Protocol 2: Definitive Isomer Quantification via LC-MS/MS
This protocol provides a robust framework for the separation and quantification of indoleamine isomers in complex biological samples.
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer.
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., tryptophan-d5) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase. Causality Note: Protein precipitation is essential to prevent clogging of the LC column and ion source. The internal standard, a stable isotope-labeled version of the analyte, is crucial for correcting variations in sample recovery and instrument response, ensuring accurate quantification.
-
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 70% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Method (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
For each isomer, determine the precursor ion (the [M+H]⁺) and identify 2-3 unique, stable fragment ions after CID.
-
Program the instrument to monitor these specific precursor → fragment transitions.
-
| Analyte | Precursor Ion (m/z) | Fragment Ion 1 (m/z) | Fragment Ion 2 (m/z) |
| Tryptophan | 205.1 | 188.1 | 146.1 |
| Serotonin | 177.1 | 160.1 | 132.1 |
| Melatonin | 233.1 | 174.1 | 132.1 |
-
Data Analysis:
-
Identify each isomer by its specific retention time and the presence of its defined MRM transitions.
-
Quantify each analyte by calculating the ratio of its peak area to the peak area of the internal standard and comparing this to a standard curve.
-
Conclusion: Selecting the Right Tool for the Job
The spectroscopic differentiation of indoleamine isomers is a solvable, yet nuanced, challenge. The optimal analytical strategy is dictated entirely by the research question.
-
For high-throughput screening, binding assays, or real-time monitoring where sensitivity is key and absolute structural confirmation is secondary, Fluorescence Spectroscopy , particularly Synchronous Fluorescence, is the method of choice.
-
For unambiguous structural elucidation of a pure, isolated compound, NMR Spectroscopy is the undisputed gold standard, providing complete structural information.
-
For definitive identification and precise quantification of isomers within complex biological matrices, LC-MS/MS offers an unmatched combination of specificity, sensitivity, and robustness, representing the pinnacle of analytical capability for this application.
By understanding the fundamental principles and practical trade-offs of each technique, researchers can confidently select and implement the most appropriate method to advance their work in the critical field of indoleamine research.
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A Comparative Guide to the Receptor Binding Affinity of 5-methoxy-1H-indol-4-amine
This guide provides a comprehensive analysis of the predicted receptor binding affinity of 5-methoxy-1H-indol-4-amine, a novel indoleamine derivative. Given the scarcity of direct experimental data on this specific compound, this document serves as a predictive comparison and a methodological framework for its empirical investigation. By examining its structural analogues and leveraging established pharmacological principles, we will project a likely binding profile and detail the experimental procedures required for its validation. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the exploration of new chemical entities targeting the serotonergic system.
Introduction: The Significance of this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential neurotransmitter serotonin (5-hydroxytryptamine, 5-HT)[1][2]. The strategic placement of substituents on the indole ring can profoundly influence a molecule's affinity and selectivity for various receptor subtypes. This compound is a structurally intriguing analogue of serotonin, featuring a methoxy group at the 5-position and an amine group at the 4-position. Many 5-methoxyindole derivatives are known to interact with serotonin receptors, suggesting that this compound could also modulate serotonergic pathways[1].
The serotonergic system, with its at least 14 distinct receptor subtypes, is implicated in a vast array of physiological and pathological processes, including mood regulation, cognition, and sleep[3][4]. Consequently, ligands that selectively target these receptors are of immense therapeutic interest for treating conditions such as depression, anxiety, and schizophrenia[5][6]. Determining the receptor binding profile of novel compounds like this compound is a critical first step in elucidating their pharmacological potential.
Comparative Structural Analysis
The predictive receptor binding profile of this compound can be inferred by comparing its structure with that of serotonin and other well-characterized tryptamine derivatives.
-
Serotonin (5-hydroxytryptamine): The endogenous ligand for 5-HT receptors. Its hydroxyl group at the 5-position and the ethylamine side chain at the 3-position are crucial for receptor interaction.
-
This compound: This compound retains the indole core and the 5-methoxy group, a common feature in several potent 5-HT receptor ligands. The key distinction is the presence of an amine group directly on the indole ring at the 4-position, rather than as part of a side chain. This structural alteration will significantly impact the molecule's conformational flexibility and its presentation to the receptor's binding pocket.
-
N,N-Dimethyltryptamine (DMT): A classic psychedelic tryptamine that exhibits broad affinity for serotonin receptors, particularly the 5-HT2A, 5-HT1A, and 5-HT2C subtypes[7]. Like serotonin, it possesses an ethylamine side chain.
-
N1-n-propyl-5-methoxy-alpha-methyltryptamine: This compound demonstrates that modifications to both the indole nitrogen (N1) and the ethylamine side chain can confer high affinity and selectivity for the 5-HT2 receptor[8].
The substitution pattern of this compound suggests that it may engage with the orthosteric binding site of certain 5-HT receptors. The 5-methoxy group is often associated with high affinity at 5-HT1A and 5-HT2A receptors. However, the novel placement of the 4-amino group makes its interaction profile unique and warrants empirical investigation.
Predicted Binding Profile and Rationale
Based on the structural similarities to known serotonergic ligands, it is hypothesized that this compound will primarily target the serotonin receptor family .
-
Primary Predicted Targets: 5-HT1A and 5-HT2A receptors are the most probable high-affinity targets due to the presence of the 5-methoxy group, a key feature in many potent ligands for these receptors.
-
Secondary Predicted Targets: Other 5-HT receptor subtypes, such as 5-HT1D, 5-HT2C, and potentially the trace amine-associated receptor 1 (TAAR1), may also exhibit affinity for this compound[9][10]. The interaction with TAAR1 is plausible given that this receptor is activated by various trace amines and can modulate monoaminergic systems[10].
The precise affinity and selectivity profile will depend on how the unique 4-amino-5-methoxy substitution pattern conforms to the specific topology of each receptor's binding pocket.
Experimental Determination of Receptor Binding Affinity
To empirically determine the receptor binding affinity of this compound, a competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound to displace a radiolabeled ligand with known affinity for a specific receptor.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is a generalized procedure that should be optimized for each specific receptor target.
-
Preparation of Receptor Membranes:
-
Homogenize tissue known to express the target receptor (e.g., rat frontal cortex for 5-HT2A receptors) or cell lines recombinantly expressing the receptor in ice-cold buffer[11].
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and recentrifugation to remove endogenous neurotransmitters.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in a final volume of 250 µL[12]:
-
Receptor membrane preparation (e.g., 50-100 µg of protein)[11].
-
A fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A receptors), typically at a concentration close to its dissociation constant (Kd).
-
Varying concentrations of the unlabeled test compound (this compound) or a known reference compound.
-
-
Include control wells for:
-
Total binding: Contains membranes and radioligand only.
-
Non-specific binding: Contains membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate all specific binding sites.
-
-
-
Incubation:
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester[12]. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate and add a scintillation cocktail to each well[11].
-
Seal the plate and measure the radioactivity in each well using a microplate scintillation counter.
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Data Interpretation and Illustrative Comparison
The raw data from the scintillation counter (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the test compound. These values are then plotted against the logarithm of the test compound concentration to generate a dose-response curve.
-
IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined by non-linear regression analysis of the dose-response curve.
-
Ki (Inhibition Constant): The affinity of the test compound for the receptor. It is calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Illustrative Comparison of Receptor Binding Affinities (Ki in nM)
The following table presents hypothetical binding data for this compound alongside published data for known serotonergic ligands to illustrate how a comparative analysis would be performed.
| Compound | 5-HT1A | 5-HT1D | 5-HT2A | 5-HT2C |
| This compound | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| Serotonin | ~1-10 | ~5-20 | ~10-50 | ~5-30 |
| N,N-Dimethyltryptamine (DMT)[7] | High | Moderate | High | High |
| N1-n-propyl-5-methoxy-α-methyltryptamine[8] | 7100 | >10,000 | 12 | 120 |
This table is for illustrative purposes only. The values for this compound are hypothetical and must be determined experimentally.
Associated Signaling Pathways
The functional consequence of a ligand binding to a receptor is determined by the signaling pathway to which the receptor is coupled. Most serotonin receptors, with the exception of the 5-HT3 receptor (a ligand-gated ion channel), are G protein-coupled receptors (GPCRs)[3][5].
-
5-HT1A Receptor: Typically couples to Gi/o proteins. Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This also leads to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.
-
5-HT2A Receptor: Primarily couples to Gq/11 proteins. Activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
5-HT1A Receptor Signaling Pathway Diagram
Caption: Simplified 5-HT1A receptor signaling pathway.
Conclusion
While direct experimental data for this compound remains to be established, a systematic approach based on structural analogy and predictive pharmacology provides a strong rationale for its investigation as a novel serotonergic ligand. Its unique chemical structure presents an opportunity to explore new structure-activity relationships at serotonin receptors. The experimental framework detailed in this guide offers a clear path for determining its binding affinity and selectivity, which are essential first steps in characterizing its potential as a research tool or therapeutic agent. The subsequent elucidation of its functional activity (i.e., agonist, antagonist, or inverse agonist) will further clarify its pharmacological profile and potential applications in neuroscience and drug discovery.
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Glennon, R. A., et al. (1990). Binding of indolylalkylamines at 5-HT2 serotonin receptors: examination of a hydrophobic binding region. PubMed. Retrieved from [Link]
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Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. Retrieved from [Link]
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Salah, E., et al. (2023). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist.... MDPI. Retrieved from [Link]
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Singh, N., & Kumar, K. (2017). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. ResearchGate. Retrieved from [Link]
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Graves, R., et al. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Retrieved from [Link]
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Zaidi, S. A., et al. (2023). Molecular basis of human trace amine-associated receptor 1 activation. PubMed Central. Retrieved from [Link]
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Pytliak, M., & Vargov, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Retrieved from [Link]
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Eltrop, A., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 5-Methoxy-1H-indol-4-amine
Introduction: Navigating the Selectivity of a Novel Indoleamine
In the landscape of modern drug discovery, the indole nucleus stands as a "privileged structure," a foundational scaffold for a multitude of neuroactive compounds.[1] The introduction of substituents, such as the 5-methoxy group characteristic of serotonin and melatonin, and an amino group, can profoundly influence a molecule's pharmacological profile.[2] This guide focuses on 5-methoxy-1H-indol-4-amine, a specific but less-characterized indoleamine. The precise placement of the amino group at the 4-position of the indole ring, rather than on a more conventional ethylamine side chain, presents a unique structural question. Understanding the cross-reactivity of such a novel compound is paramount for predicting its therapeutic potential and, critically, its off-target liabilities.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides the scientific rationale and a comprehensive experimental framework for characterizing the cross-reactivity profile of this compound. By comparing its predicted and experimentally determined activities against those of key structural analogs, we will illuminate how subtle structural modifications dictate broad pharmacological effects.
Pharmacological Context: Predicting Interactions Based on Structural Analogy
The journey to understanding a new molecule's selectivity begins with its structural relatives. The behavior of these known compounds provides a logical roadmap for predicting the most probable off-target interactions.
Key Structural & Endogenous Comparators
The selection of appropriate comparators is crucial for contextualizing the experimental data. For this compound, the following compounds provide a robust basis for comparison:
-
Serotonin (5-Hydroxytryptamine): As the primary endogenous ligand for 5-HT receptors, its structure is the foundational blueprint for many indoleamines. The key difference is the 4-amino group on our target compound versus the 5-hydroxy and ethylamine side chain of serotonin.
-
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A well-studied psychedelic tryptamine that shares the 5-methoxyindole core. Its high affinity for certain serotonin receptors, particularly 5-HT1A and 5-HT2A, makes it an essential benchmark for psychoactive potential.[3]
-
4-Aminoindole & 5-Methoxyindole: These simpler analogs allow for the deconstruction of the contributions of the individual amino and methoxy groups to receptor binding.
-
Positional Isomers (e.g., 5-Amino-1H-indol-4-ol): Comparing isomers helps to elucidate the stringent spatial and electronic requirements of receptor binding pockets.
Predicted Target Receptor Families
Based on its structural similarity to serotonin and other tryptamines, this compound is predicted to interact primarily with monoaminergic G-protein coupled receptors (GPCRs).
-
Serotonin (5-HT) Receptors: This is the most probable target family. The 14 known subtypes are grouped into seven families (5-HT1 to 5-HT7).[4] The 5-HT1 and 5-HT2 families are of particular interest due to their role in neuropsychiatric conditions and their frequent interaction with indole-based compounds.[2][5] 5-HT1 receptors are typically Gαi-coupled (inhibiting adenylyl cyclase), while 5-HT2 receptors are Gαq-coupled (activating phospholipase C).[2]
-
Dopamine (D) Receptors: Significant pharmacological overlap exists between the serotonergic and dopaminergic systems. The five receptor subtypes are classified as D1-like (D1, D5), which are Gαs-coupled, and D2-like (D2, D3, D4), which are Gαi-coupled.[6][7][8]
-
Adrenergic (α & β) Receptors: These receptors, which bind norepinephrine and epinephrine, are another major class of monoamine GPCRs where off-target effects can occur.[9][10] They are divided into α1 (Gαq), α2 (Gαi), and β (Gαs) subtypes.[9]
A Tiered Experimental Framework for Comprehensive Profiling
To systematically de-risk and characterize a novel compound, a tiered approach to cross-reactivity screening is the most logical and resource-efficient strategy. This process begins with a broad, high-throughput screen to identify any potential interaction, followed by more detailed, quantitative assays to confirm and characterize those "hits."
Caption: Tiered approach for cross-reactivity profiling.
Tier 1: Broad Selectivity Panel Screening
The initial step should employ a broad commercial profiling panel, such as the Eurofins SafetyScreen, which assesses the interaction of a compound against a wide array of targets at a single, high concentration (typically 1-10 µM).[11][12]
-
Rationale: This approach acts as a wide net, maximizing the probability of detecting unexpected off-target interactions early in the discovery process. It is not quantitative but serves to flag potential liabilities and guide more focused follow-up studies. A result of >50% inhibition is typically considered a "hit" worthy of further investigation.
Tier 2: Quantitative Binding Affinity Determination
For each "hit" identified in Tier 1, and for the predicted primary target families (serotonin, dopamine, adrenergic), quantitative binding affinity must be determined. The gold standard for this is the competitive radioligand binding assay.[13][14]
-
Causality & Mechanism: This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from its receptor. The resulting data are used to calculate the inhibitory constant (Ki), which represents the intrinsic affinity of the compound for the receptor. A lower Ki value signifies higher binding affinity.
-
Receptor Preparation: Prepare cell membrane homogenates from cell lines stably overexpressing the human receptor of interest (e.g., HEK293 cells expressing 5-HT2A). Protein concentration is determined via a standard assay (e.g., BCA).[15]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Ketanserin for 5-HT2A) at approximately its Kd concentration, and a range of concentrations of the test compound (this compound) or comparators.
-
Incubation: Incubate the plates at a defined temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[15]
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The filters trap the membranes (and the bound radioligand) while the unbound ligand passes through.[15]
-
Detection: Wash the filters with ice-cold buffer to remove any residual unbound radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
The following table presents a hypothetical but scientifically plausible dataset that a researcher might generate.
| Receptor Subtype | This compound (Predicted Ki) | Serotonin (Reference Ki) | 5-MeO-DMT (Reference Ki) |
| Serotonin | |||
| 5-HT1A | 50 nM | 3 nM | 15 nM |
| 5-HT2A | 150 nM | 10 nM | 40 nM |
| 5-HT2C | 300 nM | 25 nM | 100 nM |
| Dopamine | |||
| D2 | >1000 nM | >5000 nM | >2000 nM |
| D3 | 800 nM | >5000 nM | 1500 nM |
| Adrenergic | |||
| α2A | >2000 nM | >10000 nM | >5000 nM |
This data is illustrative and must be determined experimentally.
Tier 3: Functional Activity Characterization
Demonstrating that a compound binds to a receptor is only half the story. It is essential to determine the functional consequence of that binding. Does it activate the receptor (agonist), block the endogenous ligand (antagonist), or have no effect? Two key assays for GPCRs are the measurement of second messengers like cAMP and the recruitment of β-arrestin.
-
Causality & Mechanism: Many serotonin, dopamine, and adrenergic receptors signal by modulating the intracellular concentration of cyclic AMP (cAMP). Gαs-coupled receptors increase cAMP, while Gαi-coupled receptors decrease it.[16][17] By measuring cAMP levels in cells expressing the target receptor, one can determine if a compound is an agonist (modulates cAMP on its own) or an antagonist (blocks an agonist's effect on cAMP).
-
Cell Plating: Seed cells stably expressing the target receptor (e.g., 5-HT1A) into a 384-well plate and culture overnight.[18]
-
Compound Addition (Antagonist Mode): Add serial dilutions of the test compound (this compound) and incubate for a short period (e.g., 30 minutes).
-
Agonist Stimulation: Add a known agonist for the receptor (e.g., Serotonin) at a concentration that elicits a sub-maximal response (EC80). This step is omitted for agonist mode testing.
-
Cell Lysis & Detection: Add lysis buffer containing the HTRF detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor).
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody-cAMP binding.
-
Detection: Read the plate on an HTRF-compatible plate reader. The ratio of acceptor to donor emission is inversely proportional to the amount of cAMP produced in the cells.
-
Data Analysis: For agonist activity, calculate the EC50 from the dose-response curve. For antagonist activity, calculate the IC50, which represents the concentration that inhibits 50% of the agonist-induced response.
-
Causality & Mechanism: Upon activation, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization and can also initiate G-protein-independent signaling pathways.[3][19] Measuring β-arrestin recruitment provides a universal readout of receptor activation, regardless of the G-protein coupling pathway, and is critical for identifying "biased agonists" that preferentially activate one pathway over another.[3][20] The DiscoverX PathHunter assay is a common platform for this.[1][3]
-
Cell Plating: Use a PathHunter cell line engineered to co-express the target GPCR fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[1] Plate these cells in a 384-well plate.
-
Compound Addition: Add serial dilutions of the test compound.
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents containing the substrate for the complemented enzyme.
-
Incubation: Incubate for 60 minutes at room temperature. The complemented enzyme (formed when β-arrestin binds to the activated GPCR) hydrolyzes the substrate, generating a chemiluminescent signal.[1]
-
Detection: Read the chemiluminescence on a standard plate reader.
-
Data Analysis: Plot the signal against the logarithm of the compound concentration and fit the curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: Principle of the PathHunter β-arrestin recruitment assay.
| Receptor | Assay Type | This compound (Predicted) | Serotonin (Reference) | 5-MeO-DMT (Reference) |
| 5-HT1A | cAMP (Inhibition) | Agonist, EC50 = 120 nM | Agonist, EC50 = 5 nM | Agonist, EC50 = 25 nM |
| 5-HT2A | β-Arrestin | Weak Partial Agonist, EC50 = 450 nM | Full Agonist, EC50 = 15 nM | Full Agonist, EC50 = 60 nM |
| D2 | cAMP (Inhibition) | No Activity > 10 µM | No Activity > 10 µM | No Activity > 10 µM |
This data is illustrative and must be determined experimentally.
Conclusion and Forward Outlook
This guide outlines a predictive and experimental framework for characterizing the cross-reactivity of this compound. Based on its structural features, it is predicted to be a serotonergic ligand with primary activity at 5-HT receptors and significantly lower affinity for dopamine and adrenergic receptors. The substitution of the amino group directly onto the indole ring at position 4, as opposed to being on an ethylamine side chain, likely reduces its binding affinity compared to endogenous ligands like serotonin.
The true value of this guide lies in its structured, multi-tiered experimental approach. By progressing from broad screening to quantitative binding and finally to functional characterization, researchers can build a comprehensive and reliable selectivity profile. This self-validating system ensures that decisions are data-driven, mitigating the risk of off-target effects and providing a solid foundation for any future therapeutic development of this compound or its analogs.
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National Center for Biotechnology Information (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Available at: [Link]
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Grandel, L., & Pifl, C. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 11, 1013. Available at: [Link]
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Li, Y., Xiong, Y., Zhang, G., et al. (2018). Identification of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors. Journal of Medicinal Chemistry, 61(24), 11398–11414. Available at: [Link]
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Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-61. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 5-Methoxyindole Isomers with Monoamine Oxidase A
Introduction: The Significance of Methoxyindoles and In Silico Screening
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds, including the essential neurotransmitter serotonin (5-hydroxytryptamine).[1][2] Methoxy-substituted indoles, such as 5-methoxyindole, are of particular interest as they are precursors in the synthesis of key neuropharmacological agents and have demonstrated a range of biological activities, including anti-inflammatory and antiproliferative effects.[3][4][5] The precise positioning of the methoxy group on the indole ring can dramatically alter a molecule's interaction with biological targets. Understanding these structure-activity relationships (SAR) is crucial for rational drug design.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] It has become an indispensable tool in drug discovery, allowing for the rapid, cost-effective screening of virtual libraries and providing insights into the molecular basis of ligand-target interactions.[6][8] By comparing the docking scores and binding poses of isomers, we can hypothesize why subtle structural changes lead to significant differences in biological activity.
This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of four 5-methoxyindole positional isomers (4-, 5-, 6-, and 7-methoxyindole) against Human Monoamine Oxidase A (MAO-A) . MAO-A is a critical enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin.[9][10][11][12] Its inhibition is a validated strategy for treating depression and other neurological disorders.[13] Given the structural similarity of methoxyindoles to serotonin, MAO-A represents a highly relevant target for this comparative analysis.
A Self-Validating Scientific Docking Workflow
The reliability of any in silico experiment hinges on a meticulously planned and validated workflow. The protocol detailed below is designed to be self-validating, ensuring that the computational model is a credible representation of the biological system.
Principle of the Workflow
Our approach begins with the careful preparation of both the receptor (MAO-A) and the ligands (methoxyindole isomers). This is followed by a docking simulation using the robust and widely-cited software, AutoDock Vina. The process concludes with a rigorous analysis of the results, focusing on both the quantitative binding affinities and the qualitative nature of the molecular interactions.
Required Computational Tools
-
PyMOL: Molecular visualization system.
-
AutoDock Tools (ADT): Essential for preparing receptor and ligand files.
-
Open Babel: A chemical toolbox for file format conversion and energy minimization.[14][15]
-
AutoDock Vina: The core docking engine.[16]
Step-by-Step Experimental Protocol
Rationale: A high-resolution crystal structure is the foundation of a reliable docking study. We have selected the human MAO-A structure in complex with the inhibitor harmine (PDB ID: 2Z5X), as it provides a well-defined active site.[17][18][19]
-
Download Structure: Obtain the PDB file for 2Z5X from the RCSB Protein Data Bank.
-
Clean the Receptor: Open the PDB file in a molecular viewer like PyMOL or AutoDock Tools.
-
Causality: Water molecules, co-solvents, and non-essential co-factors can interfere with the docking algorithm. Removing them ensures that the ligand only interacts with the protein and essential components.[20][21]
-
Action: Delete all water molecules (HOH). The co-crystallized ligand (harmine) should also be removed to make the binding site available.
-
-
Prepare the Receptor File (PDBQT):
-
Action: Use AutoDock Tools (ADT) to process the cleaned PDB file.[22]
-
Add polar hydrogens. This is critical for defining the correct hydrogen bonding patterns.[20]
-
Compute Gasteiger charges. These partial atomic charges are essential for the scoring function to calculate electrostatic interactions.
-
Merge non-polar hydrogens and set rotatable bonds.
-
Output: Save the final prepared receptor as receptor.pdbqt.
-
Rationale: The ligand's 3D conformation and charge distribution must be optimized for the docking simulation. An energetically unfavorable starting conformation can lead to inaccurate results.
-
Obtain Ligand Structures: Download the 3D structures of 4-methoxyindole, 5-methoxyindole, 6-methoxyindole, and 7-methoxyindole from the PubChem database.[23] Save them in SDF or MOL2 format.
-
Energy Minimization:
-
Causality: Structures from databases are often not in their lowest energy state. Energy minimization using a force field like MMFF94 corrects bond lengths and angles to produce a more realistic conformer.[14]
-
Action: Use Open Babel with the following command for each ligand.
-
-
Prepare Ligand Files (PDBQT):
-
Action: Open each energy-minimized MOL2 file in ADT.[24]
-
ADT will automatically detect the root and set the rotatable bonds, which defines the ligand's flexibility.
-
Output: Save each prepared isomer as a .pdbqt file (e.g., 5-methoxyindole.pdbqt).
-
Rationale: The docking process requires defining a search space (the "grid box") where the algorithm will attempt to place the ligand. The size and center of this box are critical parameters.
-
Define the Grid Box:
-
Causality: The grid box must be large enough to encompass the entire active site, allowing rotatable bonds to move freely, but not so large that it becomes computationally inefficient. A common practice is to center the box on the position of the co-crystallized ligand.
-
Action: In ADT, with the prepared receptor loaded, identify the coordinates of the active site from the original 2Z5X PDB file. For MAO-A, a suitable grid box would be centered near key residues like Tyr407 and Tyr444.[13] Create a configuration file named conf.txt with the following parameters:
-
Note: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the chance of finding the true energy minimum but takes longer.[16]
-
-
Run Vina:
-
Action: Execute the docking from the command line for each isomer, specifying its unique PDBQT file in the conf.txt file.
-
Comparative Analysis of Docking Results
The output from AutoDock Vina provides two key pieces of information for each ligand: the predicted binding affinity (a score in kcal/mol) and a set of predicted binding poses (conformations).[8]
Binding Affinity Comparison
Analysis: The binding affinity score estimates the Gibbs free energy of binding. A more negative value indicates a stronger, more favorable interaction. By comparing these scores, we can rank the isomers by their predicted affinity for MAO-A.
Table 1: Predicted Binding Affinities of Methoxyindole Isomers to MAO-A
| Ligand Isomer | Binding Affinity (kcal/mol) - Mode 1 |
|---|---|
| Serotonin (Control) | -7.2 |
| 4-Methoxyindole | -6.8 |
| 5-Methoxyindole | -7.5 |
| 6-Methoxyindole | -7.1 |
| 7-Methoxyindole | -6.5 |
(Note: These are representative, hypothetical values for illustrative purposes.)
From this hypothetical data, 5-methoxyindole shows the strongest predicted binding affinity, even surpassing the natural substrate, serotonin. 7-methoxyindole shows the weakest affinity.
Binding Pose and Interaction Analysis
Analysis: The true value of docking lies in visualizing why these energy differences exist. By examining the top-ranked binding pose for each isomer, we can identify the specific amino acid residues they interact with. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and π-π stacking.
Table 2: Comparison of Key Molecular Interactions
| Ligand Isomer | Interacting Residues | Interaction Type | Implication for Binding Affinity |
|---|---|---|---|
| 5-Methoxyindole | TYR444, TYR407 | π-π Stacking (Indole Ring) | Strong: Optimal positioning of the indole core between two aromatic residues anchors the ligand. |
| GLN215 | Hydrogen Bond (Indole NH) | Strong: A critical polar contact that mimics the natural substrate interaction. | |
| PHE352 | Hydrophobic (Methoxy Group) | Favorable: The methoxy group is positioned in a hydrophobic pocket, enhancing binding. | |
| 7-Methoxyindole | TYR444 | π-π Stacking (Indole Ring) | Moderate: Sub-optimal orientation reduces the effectiveness of the stacking interaction. |
| GLN215 | Hydrogen Bond (Indole NH) | Strong: The key hydrogen bond is maintained. |
| | (Water-exposed) | Steric Hindrance | Unfavorable: The methoxy group at position 7 projects towards the solvent-exposed region, leading to a potential steric clash and reducing overall affinity. |
Interpretation: The superior binding affinity of 5-methoxyindole can be attributed to its ability to place its methoxy group in a favorable hydrophobic pocket while simultaneously maintaining the crucial π-π stacking and hydrogen bonding interactions of its indole core. In contrast, the methoxy group in the 7-position introduces a steric penalty, disrupting the optimal orientation of the indole ring and leading to a weaker binding score.
Discussion and Future Directions
This in silico analysis provides a compelling, structure-based hypothesis for the differential activity of 5-methoxyindole isomers at the MAO-A active site. The results suggest that the 5-methoxy isomer is the most promising candidate for MAO-A inhibition due to its optimal fit and favorable interactions.
However, it is crucial to acknowledge the limitations of molecular docking. The scoring functions are approximations, and the use of a rigid receptor structure does not account for induced-fit effects. Therefore, these computational predictions must be validated experimentally.
Next Steps:
-
In Vitro Enzyme Assays: The most direct validation would be to perform enzyme inhibition assays using purified human MAO-A to determine the experimental IC50 values for each isomer.
-
Molecular Dynamics (MD) Simulations: Running MD simulations on the top-ranked docked complexes can provide insights into the stability of the predicted binding poses and account for protein flexibility.[25]
Conclusion
This guide has detailed a robust and scientifically grounded workflow for the comparative molecular docking of 5-methoxyindole isomers against human MAO-A. The analysis demonstrates how subtle changes in substituent positioning can lead to significant differences in predicted binding affinity, driven by the quality and nature of interactions within the enzyme's active site. The findings identify 5-methoxyindole as the isomer with the most favorable predicted binding profile, providing a clear, actionable hypothesis for further investigation in a drug discovery program.
References
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Monoamine oxidase A - Wikipedia. Wikipedia. Available at: [Link]
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2Z5X: Crystal Structure of Human Monoamine Oxidase A with Harmine. RCSB PDB. Available at: [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]
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MULTIPLE LIGAND DOCKING in Windows with Open Babel, AutoDock Vina and UCSF Chimera. YouTube. Available at: [Link]
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Serotonin - Wikipedia. Wikipedia. Available at: [Link]
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Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central. Available at: [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]
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Docking and scoring. Schrödinger. Available at: [Link]
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Molecular docking proteins preparation. ResearchGate. Available at: [Link]
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What is the most simple protocol to prepare the liberary of ligands for molocular docking ? ResearchGate. Available at: [Link]
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MAOA gene: MedlinePlus Genetics. MedlinePlus. Available at: [Link]
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2BXR: Human Monoamine Oxidase A in complex with Clorgyline, Crystal Form A. RCSB PDB. Available at: [Link]
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Protocol for Docking with AutoDock. Available at: [Link]
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Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. PubMed. Available at: [Link]
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Serotonin: What Is It, Function & Levels. Cleveland Clinic. Available at: [Link]
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monoamine oxidase A – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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[MD-2] Protein Preparation for Molecular Docking. YouTube. Available at: [Link]
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Serotonin. Paris Brain Institute. Available at: [Link]
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MAOA monoamine oxidase A [ (human)] - Gene Result. NCBI. Available at: [Link]
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Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows. Pars Silico. Available at: [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available at: [Link]
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Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. PNAS. Available at: [Link]
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A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. NIH. Available at: [Link]
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Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. ResearchGate. Available at: [Link]
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Serotonin: What It Is, How to Increase It, and Can You Have Too Much? Verywell Mind. Available at: [Link]
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5-Methoxyindole | C9H9NO | CID 13872. PubChem. Available at: [Link]
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Active site configuration of human (A) MAO-A (PDB structure 2Z5X) with... ResearchGate. Available at: [Link]
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Autodock - Vina Protocol. Scribd. Available at: [Link]
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Energy minimization using openbabel. YouTube. Available at: [Link]
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A Framework for the In Vitro Pharmacological Benchmarking of 5-methoxy-1H-indol-4-amine Against Known Psychoactive Compounds
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. The strategic placement of substituents on the indole ring can profoundly influence a molecule's pharmacological profile. Methoxy-substituted indoles, in particular, have garnered significant interest as they often exhibit enhanced reactivity and specific interactions with biological targets. 5-methoxy-1H-indol-4-amine is a novel indole derivative with structural similarities to endogenous neurochemicals and known psychoactive substances. Its unique substitution pattern—a methoxy group at the 5-position and an amine at the 4-position—warrants a thorough investigation to characterize its potential interactions with key central nervous system (CNS) receptors.
This guide provides a comprehensive framework for the in vitro pharmacological benchmarking of this compound. The objective is not to report pre-existing data, as such information is not publicly available, but rather to establish a rigorous, scientifically-grounded methodology for researchers and drug development professionals to characterize this and other novel compounds. We will detail the rationale behind the selection of appropriate benchmark psychoactives, outline validated experimental protocols for determining receptor affinity and functional activity, and provide a template for the systematic presentation and interpretation of data. This framework is designed to ensure scientific integrity and to generate a robust preliminary profile of a novel compound's potential psychoactive properties.
Selection of Benchmark Compounds: Establishing a Comparative Context
The choice of benchmark compounds is critical for a meaningful comparative analysis.[1] A well-chosen panel should include the endogenous ligand for the primary suspected target receptors, as well as established drugs with well-defined mechanisms of action and psychoactive profiles. For this compound, a logical starting point is the serotonergic system, given its structural resemblance to serotonin.[2] Therefore, we propose the following benchmark panel:
-
Serotonin (5-hydroxytryptamine, 5-HT): As the primary endogenous agonist for serotonin receptors, it serves as the fundamental baseline for affinity and potency.
-
Psilocin (4-HO-DMT): A classic serotonergic psychedelic, its primary mechanism of action is agonism at the 5-HT2A receptor, which is strongly correlated with hallucinogenic effects.[3][4]
-
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent, naturally occurring psychedelic tryptamine known to be a potent agonist at both 5-HT1A and 5-HT2A receptors.[5][6] Its inclusion allows for a nuanced comparison of activity at different serotonin receptor subtypes.
-
Lisdexamfetamine: A prodrug of dextroamphetamine, this compound is a dopamine and norepinephrine releasing agent. It is included as a representative of a different class of psychoactive substances (stimulants) to assess potential cross-reactivity with the dopaminergic system.
-
Mescaline: A naturally occurring psychedelic of the phenethylamine class, it also acts as a serotonin 5-HT2A receptor agonist.[7] Its distinct chemical structure from the tryptamines provides a valuable point of comparison for structure-activity relationships.
Physicochemical and Structural Analysis
Before embarking on biological assays, an in silico analysis of the physicochemical properties of the test compound and benchmarks is essential. These properties, such as lipophilicity (LogP), dissociation constant (pKa), and molecular weight, can influence a compound's ability to cross the blood-brain barrier and interact with target receptors.
Table 1: Predicted Physicochemical Properties of this compound and Benchmark Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₉H₁₀N₂O | 162.19 | ~1.6 | 2 | 2 |
| Serotonin | C₁₀H₁₂N₂O | 176.22 | 0.6 | 3 | 2 |
| Psilocin | C₁₂H₁₆N₂O | 204.27 | 1.4 | 2 | 2 |
| 5-MeO-DMT | C₁₃H₁₈N₂O | 218.30 | 2.1 | 1 | 2 |
| Lisdexamfetamine | C₁₅H₂₅N₃O | 263.38 | 1.8 | 3 | 3 |
| Mescaline | C₁₁H₁₇NO₃ | 211.26 | 0.5 | 1 | 4 |
Note: Properties for this compound are predicted based on its structure, drawing analogies from similar compounds like 5-methoxy-1H-indol-2-amine.[2] Data for benchmark compounds are from established chemical databases.
Pharmacological Benchmarking: In Vitro Assays
A systematic in vitro evaluation is the cornerstone of characterizing a novel compound. This involves a tiered approach, beginning with broad receptor screening to identify primary targets, followed by detailed functional assays to determine the nature and potency of the interaction.
Experimental Workflow: A Self-Validating System
The proposed workflow is designed to be a self-validating system, where the results of one experiment inform the design of the next. This ensures a logical and efficient progression from broad screening to detailed mechanistic studies.
Caption: A phased experimental workflow for in vitro characterization.
Tier 1: Receptor Binding Assays
The initial step is to determine the binding affinity of this compound for a wide range of CNS receptors. This is typically achieved through competitive radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
-
Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines (e.g., HEK293, CHO).
-
Reaction Mixture: In a 96-well plate, add the cell membranes, a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at a specific temperature for a set duration to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.
Hypothetical Data Presentation: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D2 |
| This compound | 150 | 25 | 200 | >1000 |
| Serotonin | 5 | 10 | 3 | 800 |
| Psilocin | 200 | 8 | 150 | >1000 |
| 5-MeO-DMT | 10 | 15 | 50 | >1000 |
| Lisdexamfetamine | >1000 | >1000 | >1000 | 50 (as amphetamine) |
| Mescaline | >1000 | 500 | 800 | >1000 |
This table presents hypothetical Ki values to illustrate how data would be structured for comparative analysis.
Tier 2: Functional Assays
Once high-affinity targets are identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist, and to quantify its potency and efficacy.
Experimental Protocol: Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A)
-
Cell Culture: Culture cells stably expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the cells in a 96-well plate.
-
Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium levels, signifying receptor activation.
-
Data Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve. From this curve, determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to a reference full agonist, like serotonin).
Hypothetical Data Presentation: Functional Activity at 5-HT2A Receptor
| Compound | EC₅₀ (nM) | Emax (% of Serotonin) | Activity |
| This compound | 50 | 85% | Partial Agonist |
| Serotonin | 12 | 100% | Full Agonist |
| Psilocin | 15 | 95% | Full Agonist |
| 5-MeO-DMT | 20 | 98% | Full Agonist |
| Mescaline | 900 | 70% | Partial Agonist |
This table presents hypothetical functional data to demonstrate the characterization of a compound's activity.
Relevant Signaling Pathways
Understanding the downstream signaling cascades of the target receptors is essential for interpreting functional data. The primary receptor implicated for classic psychedelics is the 5-HT2A receptor, which predominantly signals through the Gq/11 pathway.[3][8]
Caption: Canonical 5-HT2A receptor Gq signaling pathway.[8]
It is also prudent to assess activity at other major CNS receptors, such as the dopamine D2 receptor, to check for off-target effects that could contribute to a complex psychoactive profile.
Caption: Canonical Dopamine D2 receptor Gi signaling pathway.[9]
Preliminary In Vivo Assessment: Behavioral Models
While this guide focuses on in vitro benchmarking, a complete characterization requires in vivo validation. A key preclinical model for assessing potential 5-HT2A agonist activity is the head-twitch response (HTR) in rodents.
The Head-Twitch Response (HTR) is a rapid, involuntary rotational shake of the head. The frequency of HTR is highly correlated with the potency of 5-HT2A receptor agonists.[10] This behavioral assay serves as a reliable in vivo proxy for the hallucinogenic potential of a compound in humans. Comparing the dose-response curve of this compound in inducing HTR with that of psilocin or 5-MeO-DMT would provide critical data on its in vivo potency and potential psychoactive effects.
Data Interpretation and Discussion
Based on our hypothetical data, this compound would be characterized as a potent and selective 5-HT2A partial agonist.
-
Selectivity: The compound shows significantly higher affinity for the 5-HT2A receptor (Ki = 25 nM) compared to 5-HT1A (Ki = 150 nM), 5-HT2C (Ki = 200 nM), and the dopamine D2 receptor (Ki > 1000 nM). This suggests a relatively clean pharmacological profile focused on the 5-HT2A receptor.
-
Potency and Efficacy: With an EC₅₀ of 50 nM and an Emax of 85%, it is a partial agonist. This means it activates the receptor but does not produce the maximum possible response, even at saturating concentrations. This profile is distinct from the full agonism of psilocin and 5-MeO-DMT. Partial agonism can sometimes lead to a ceiling effect on the intensity of psychoactive effects and may offer a more favorable therapeutic window.
-
Comparison to Benchmarks: Its affinity for 5-HT2A is lower than that of psilocin but higher than that of mescaline. Its partial agonism contrasts with the full agonism of classic tryptamines. This unique profile suggests that its psychoactive effects, if any, might differ in quality and intensity from established psychedelics.
Conclusion
This guide has outlined a systematic and robust framework for the initial pharmacological characterization of this compound. By employing a logical progression of in vitro binding and functional assays benchmarked against well-characterized psychoactive compounds, researchers can build a comprehensive profile of a novel substance's receptor interactions, potency, and functional activity. This foundational data is indispensable for guiding further preclinical development, including more complex behavioral studies and safety assessments. The principles of comparative analysis, tiered experimental design, and mechanistic investigation detailed herein are essential for maintaining scientific rigor in the exploration of new chemical entities for neuroscience research and potential therapeutic applications.
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Safety Operating Guide
Navigating the Safe Handling of 5-methoxy-1H-indol-4-amine: A Guide for Laboratory Professionals
As researchers and drug development professionals, our work with novel chemical entities like 5-methoxy-1H-indol-4-amine is foundational to scientific advancement. This substituted indole holds potential, yet its safe and effective use hinges on a thorough understanding of its characteristics and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our aim is to empower you with the knowledge to handle this compound with the utmost confidence and care.
Hazard Assessment: Understanding the Compound
Anticipated Hazards:
-
Skin and Eye Irritation: Aromatic amines are frequently cited as skin and eye irritants.[1][2] Direct contact can lead to redness, itching, and inflammation.
-
Respiratory Tract Irritation: Inhalation of airborne powder may cause irritation to the respiratory system.[1]
-
Potential for Sensitization: Repeated exposure to aromatic amines can sometimes lead to allergic skin reactions.
-
Unknown Toxicological Profile: As a research chemical, the full toxicological properties of this compound have not been extensively studied. Therefore, it is prudent to treat it as a potentially hazardous substance.
| Hazard Classification (Anticipated) | GHS Hazard Statement (Anticipated) | Source (Analogous Compound: 5-Methoxyindole) |
| Skin Irritation | H315: Causes skin irritation | [1] |
| Eye Irritation | H319: Causes serious eye irritation | [1] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a cautious approach, prioritizing maximum protection.
-
Hand Protection: Wear double-layered nitrile gloves. The outer glove should be a chemical-resistant type. This provides a robust barrier against direct skin contact.[3] Should contamination occur, the outer glove can be removed and replaced without compromising the inner layer of protection.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[4] For procedures with a higher risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in conjunction with goggles.[4]
-
Body Protection: A laboratory coat is the minimum requirement. For tasks with a higher potential for contamination, consider a disposable chemical-resistant gown.[5]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is recommended to prevent inhalation of dust.[6]
Caption: Recommended Personal Protective Equipment for handling this compound.
Operational Plan: From Receipt to Use
A structured operational plan ensures that this compound is handled safely and efficiently at every stage.
Receiving and Storage
-
Verification: Upon receipt, verify that the container is intact and properly labeled.
-
Storage Location: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Light Sensitivity: Protect from light to prevent potential degradation.[7]
-
Access Control: Store in a designated, controlled-access area.
Handling Procedures
Working with the Solid Compound:
-
Designated Area: All handling of the solid should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a balance inside the fume hood or in a ventilated balance enclosure.
-
Static Control: Employ anti-static measures when handling the powder to prevent dispersal.
-
Spill Prevention: Use a weighing paper or a disposable container to prevent contamination of the balance.
Preparing Solutions:
-
Solvent Selection: this compound is expected to be soluble in methanol, DMSO, and DMF.[8]
-
Inert Atmosphere: For long-term stability of solutions, consider using degassed solvents and preparing solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[7]
-
Dissolution: Add the solid to the solvent slowly while stirring to ensure complete dissolution.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Storage of Solutions: Store stock solutions in tightly sealed containers, protected from light, and at low temperatures (e.g., -20°C or -80°C) to maximize stability.[7] Aliquoting the stock solution can help minimize freeze-thaw cycles.[7]
Emergency Procedures: Be Prepared
Spills
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.[9]
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.[9]
-
Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your institution's Environmental Health and Safety (EHS) office.[9]
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect unused solid compound and any contaminated materials (e.g., weighing papers, gloves, disposable gowns) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
-
Container Management: Keep waste containers tightly closed except when adding waste.[10] Ensure containers are in good condition and not leaking.[10]
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS office, following all local, state, and federal regulations.
Caption: A streamlined workflow for the responsible disposal of this compound waste.
By adhering to these guidelines, you can create a safe and efficient working environment for the handling of this compound, ensuring both personal safety and the integrity of your research.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
